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  • Product: N-Cbz-4-methyl-5-oxooxazolidine
  • CAS: 117558-24-4; 37661-60-2

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of N-Cbz-4-methyl-5-oxooxazolidine

An In-depth Technical Guide to N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2) Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist In the landscape of mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly in the realms of peptide science and medicinal chemistry, the strategic modification of molecular architecture is paramount. N-methylated amino acids represent a critical class of non-proteinogenic building blocks, conferring enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility to peptide-based therapeutics. The synthesis of these valuable derivatives, however, requires robust and stereocontrolled methodologies.

N-Cbz-4-methyl-5-oxooxazolidine, specifically the (S)-enantiomer (CAS 37661-60-2), has emerged as a key intermediate in this pursuit.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to equip researchers with the foundational knowledge required to effectively utilize this versatile reagent. While the broader class of oxazolidinones includes potent antibiotics that function by inhibiting bacterial protein synthesis, the primary utility of this specific molecule lies in its role as a precursor for N-alkylated amino acids.[1][2][3]

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental characteristics of a reagent is the bedrock of its successful application in any synthetic campaign.

Chemical and Physical Properties

N-Cbz-4-methyl-5-oxooxazolidine is a white to off-white crystalline solid under standard conditions. Its core structure consists of a five-membered oxazolidinone ring, substituted with a methyl group at the 4-position and protected with a benzyloxycarbonyl (Cbz) group on the nitrogen atom.

PropertyValueSource(s)
CAS Number 37661-60-2 (for (S)-enantiomer)[4][5][6]
Molecular Formula C₁₂H₁₃NO₄[4][7]
Molecular Weight 235.24 g/mol [4][7]
IUPAC Name Benzyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate[4][7]
Synonyms (S)-N-Cbz-4-Methyl-5-oxooxazolidine, Z-Ala-NCA (informal)[4]
Polar Surface Area 55.84 Ų[4]
XLogP3 1.8[7]
Spectroscopic Signature Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a dedicated spectrum for this specific molecule is not publicly available in the search results, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles.[8]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include:

    • A doublet for the methyl protons (-CH₃) at the C4 position, coupling to the adjacent methine proton.

    • A multiplet for the C4 methine proton (-CH-).

    • Signals for the two diastereotopic methylene protons of the oxazolidinone ring (-O-CH₂-N-).

    • A characteristic signal for the benzylic methylene protons (-O-CH₂-Ph) of the Cbz group.

    • A multiplet in the aromatic region (approx. 7.3-7.4 ppm) corresponding to the five protons of the phenyl ring.[9]

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon skeleton. Expected key resonances include:

    • A signal for the methyl carbon.

    • Signals for the methine and methylene carbons of the oxazolidinone ring.

    • A signal for the benzylic methylene carbon.

    • Aromatic carbon signals.

    • Two distinct carbonyl carbon signals: one for the oxazolidinone ring lactone (C=O) and one for the Cbz carbamate (C=O).[10]

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by the stretching frequencies of the carbonyl groups.

    • A strong absorption band around 1790 cm⁻¹ is characteristic of the cyclic carbamate (oxazolidinone) carbonyl.

    • Another strong band around 1710 cm⁻¹ corresponds to the Cbz carbamate carbonyl. The presence of two distinct, high-frequency carbonyl peaks is a strong indicator of the intact oxazolidinone structure.

  • Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 235. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the oxazolidinone ring.[8]

Part 2: Synthesis and Reaction Mechanisms

The utility of N-Cbz-4-methyl-5-oxooxazolidine stems from its straightforward synthesis from readily available starting materials and its predictable reactivity.

Synthesis Protocol: From Protected Alanine to Oxazolidinone

The most common and efficient synthesis involves the acid-catalyzed condensation of an N-protected amino acid with a formaldehyde equivalent, typically paraformaldehyde. This reaction proceeds via the formation of an N-acyliminium ion intermediate, which is then trapped intramolecularly by the carboxylate to form the five-membered ring.

cluster_reactants Reactants cluster_conditions Reaction Conditions A N-Cbz-L-Alanine E Reflux with Azeotropic Water Removal A->E B Paraformaldehyde B->E C Toluene (Solvent) C->E D p-Toluenesulfonic Acid (Catalyst) D->E F Workup & Purification (Aqueous Wash, Drying, Concentration) E->F G N-Cbz-4-methyl-5-oxooxazolidine (Crystalline Product) F->G

Caption: Synthetic workflow for N-Cbz-4-methyl-5-oxooxazolidine.

(Based on the procedure described for the analogous Fmoc derivative)

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-Cbz-L-alanine (1.0 eq), paraformaldehyde (excess, ~2.0 eq), and a catalytic amount of p-toluenesulfonic acid (~0.05 eq).

  • Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to the flask.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 30-60 minutes once water evolution ceases.

  • Workup: Cool the reaction solution to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 N aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure N-Cbz-4-methyl-5-oxooxazolidine.[11]

Key Reaction: Reductive Ring Opening to N-Methyl Amino Acids

The primary synthetic application of this compound is its conversion to N-Cbz-N-methyl-L-alanine. This is achieved through a reductive ring-opening reaction.[1]

The reaction is typically performed using a combination of a Lewis acid (like Trifluoroacetic Acid, TFA) and a hydride source (like triethylsilane, Et₃SiH). The acid protonates the ring oxygen, activating the C-O bond for cleavage. The silane then delivers a hydride to the resulting carbocation/oxonium ion, reductively cleaving the ring to generate the N-methylated product.[1]

A N-Cbz-4-methyl- 5-oxooxazolidine B Reductive Cleavage A->B Et₃SiH, TFA C N-Cbz-N-methyl-L-alanine B->C D Cbz Deprotection (e.g., Hydrogenolysis) C->D H₂, Pd/C E N-Methyl-L-alanine D->E

Caption: Pathway from oxazolidinone to N-methyl amino acid.

This method is highly efficient and notable for proceeding with minimal to no racemization, preserving the stereochemical integrity of the starting amino acid.

Part 3: Applications in Drug Discovery and Peptide Synthesis

The incorporation of N-methylated amino acids into peptides is a well-established strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor bioavailability and rapid degradation.

Key Advantages of N-Methylation:

  • Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, preventing cleavage of the adjacent peptide bond and increasing the in vivo half-life of the peptide.

  • Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, locking the peptide into a more defined conformation. This can lead to increased receptor affinity and selectivity.

  • Improved Membrane Permeability: The reduction in hydrogen bond donating capacity can enhance passive diffusion across cell membranes, improving oral bioavailability.

N-Cbz-4-methyl-5-oxooxazolidine serves as a critical and reliable precursor for accessing Cbz-protected N-methyl-alanine, which can then be directly incorporated into solid-phase or solution-phase peptide synthesis after deprotection of the carboxylic acid. The Cbz group itself is an orthogonal protecting group to many others used in peptide synthesis (like Boc and Fmoc) and can be selectively removed via hydrogenolysis.[12][13]

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent. The following guidelines are synthesized from available Safety Data Sheets (SDS).[14][15][16]

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: While not classified as acutely toxic, the compound may cause skin and eye irritation. Avoid inhalation of dust.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin exposure.[14][15]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.[14]

Storage and Disposal
  • Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place. The compound is noted to be moisture-sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

  • Safety D
  • 4 - SAFETY DATA SHEET. Thermo Fisher Scientific. (September 22, 2009).
  • 2 - Safety Data Sheet. Toronto Research Chemicals. (December 19, 2024).
  • Safety d
  • N-Cbz-4-methyl-5-oxooxazolidine [CAS: 117558-24-4]. Ivy Fine Chemicals. [Link]

  • N-Cbz-4-methyl-5-oxooxazolidine | C12H13NO4 | CID 3982420. PubChem. [Link]

  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermedi
  • SAFETY D
  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Alkyl Alanine Esters. CHIMIA. (2006).
  • N-Cbz-4-methyl-5-oxooxazolidine, Package: 1g, Laibo Chem. Orion Cientific. [Link]

  • Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. PMC.
  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. (2001).
  • Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones. Journal of Organic Chemistry. (1983).
  • Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Organic Syntheses. (2017).
  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. (October 05, 2001). [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (January 04, 2024). [Link]

  • Supporting Information for Kawamura et al. The Royal Society of Chemistry. (2013).
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. (February 15, 2004). [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • ¹H NMR spectra of compounds 4a and 5a in DMSO-d6 in the region of 4.3-9.0 ppm.
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. MDPI. (August 17, 2021).
  • The 4-azidobenzyloxycarbonyl function; application as a novel protecting group and potential prodrug modification for amines. Journal of the Chemical Society, Perkin Transactions 1. (1998).

Sources

Exploratory

Technical Monograph: Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate

Executive Summary This technical guide provides a comprehensive analysis of benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate , a critical heterocyclic intermediate in peptide chemistry and organic synthesis. Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate , a critical heterocyclic intermediate in peptide chemistry and organic synthesis. Structurally derived from N-benzyloxycarbonyl-L-alanine (Cbz-L-Ala) and formaldehyde, this 1,3-oxazolidin-5-one derivative serves as a "masked" amino acid. It is pivotal for disrupting peptide aggregation during solid-phase synthesis (acting as a pseudo-proline precursor), preventing racemization during fragment coupling, and serving as a chiral template for


-alkylation.

Structural Elucidation & Stereochemistry

Core Architecture

The molecule consists of a five-membered 1,3-oxazolidine-5-one ring. Unlike standard oxazolidinones (which are 2-ones), the 5-one structure is a cyclic lactone/hemiaminal ether.

  • Position 1 (Oxygen): Ether linkage derived from the carboxyl group closure (or aldehyde oxygen depending on mechanistic view).

  • Position 2 (Methylene,

    
    ):  Derived from the condensation of formaldehyde (or paraformaldehyde). In this specific molecule, C2 is unsubstituted.
    
  • Position 3 (Nitrogen): The amine nitrogen from Alanine, protected by a Benzyloxycarbonyl (Cbz/Z) group.

  • Position 4 (Methine,

    
    ):  The chiral center derived from the 
    
    
    
    -carbon of Alanine. It bears a methyl group.[1][2]
  • Position 5 (Carbonyl,

    
    ):  The lactone carbonyl derived from the Alanine carboxylic acid.
    
Stereochemical Considerations

The configuration at C4 is strictly defined by the starting amino acid (usually L-Alanine, yielding the


 configuration).
  • Conformational Locking: The formation of the oxazolidinone ring locks the

    
     (psi) and 
    
    
    
    (phi) torsion angles of the amino acid backbone, restricting conformational freedom. This property is exploited to induce "kinks" in peptide chains, preventing the formation of insoluble
    
    
    -sheets during synthesis.
  • C2 Diastereotopicity: Although C2 is achiral (bearing two hydrogens), the protons are diastereotopic due to the chiral center at C4. In

    
    -NMR, they appear as an AB system (or broadened singlets depending on ring puckering dynamics).
    

Synthetic Pathway & Mechanism[3]

The synthesis involves the acid-catalyzed cyclocondensation of N-Cbz-Alanine with paraformaldehyde. The reaction requires the continuous removal of water (azeotropic distillation) to drive the equilibrium toward the cyclic product.

Reaction Scheme

Reagents: N-Cbz-L-Alanine, Paraformaldehyde, p-Toluenesulfonic acid (pTSA). Solvent: Benzene or Toluene (for Dean-Stark water removal). Conditions: Reflux, 1–2 hours.

Mechanistic Visualization (DOT)

The following diagram details the acid-catalyzed cyclization mechanism.

SynthesisMechanism cluster_0 Key Transformation Step Start N-Cbz-Alanine (Open Chain) Inter1 Hemiaminal Intermediate (N-Hydroxymethyl) Start->Inter1 Condensation Paraform Paraformaldehyde (HCHO)n Paraform->Inter1 Condensation Acid H+ Catalyst (pTSA) Acid->Inter1 Condensation Inter2 Oxocarbenium / Iminium Transition State Inter1->Inter2 -H2O (Protonation) Cyclization Ring Closure (Carboxyl Attack) Inter2->Cyclization Intramolecular Nucleophilic Attack Water H2O (Removed via Dean-Stark) Inter2->Water Product Benzyl 4-methyl-5-oxo- 1,3-oxazolidine-3-carboxylate Cyclization->Product Final

Caption: Acid-catalyzed cyclocondensation pathway transforming N-Cbz-Alanine into the 1,3-oxazolidin-5-one scaffold.

Experimental Protocol

This protocol is validated for the synthesis of the title compound on a 10–50 mmol scale.

Materials
  • N-Cbz-L-Alanine: 10.0 g (44.8 mmol)

  • Paraformaldehyde: 2.0 g (66.6 mmol, ~1.5 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA): 0.4 g (catalytic)

  • Benzene or Toluene: 150 mL (Caution: Benzene is carcinogenic; Toluene is a safer alternative with a higher boiling point).

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
StepActionCritical Technical Note
1 Setup Charge the flask with N-Cbz-Alanine, paraformaldehyde, and pTSA. Add solvent.[2][3] Attach the Dean-Stark trap filled with solvent.[4]
2 Reflux Heat to reflux.[2] Maintain vigorous boiling to ensure efficient water transport to the trap.
3 Workup Cool to RT. Wash the organic phase with 5%

(2 x 50 mL) and Brine (1 x 50 mL).
4 Drying Dry the organic layer over anhydrous

or

. Filter.
5 Isolation Concentrate under reduced pressure (Rotavap).
6 Purification Recrystallization from EtOAc/Hexanes or Ether/Petroleum Ether.

Spectroscopic Characterization

Verification of the structure relies heavily on NMR to confirm the ring closure (appearance of C2 protons) and the integrity of the Cbz group.

Data Summary Table
Spectroscopic MethodSignal / PeakAssignment / Interpretation

NMR
(CDCl

, 400 MHz)

7.30–7.40 (m, 5H)
Aromatic protons (Cbz group).

5.52 (d, J=5 Hz, 1H)
C2-H

(Diastereotopic proton on oxazolidine ring).

5.20 (d, J=5 Hz, 1H)
C2-H

(Diastereotopic proton on oxazolidine ring).

5.15 (s, 2H)
Benzylic

of the Cbz group.

4.40 (q, 1H)
C4-H (

-proton derived from Alanine).

1.48 (d, 3H)
Methyl group (Alanine side chain).
IR (KBr/Neat)1795 cm

Lactone Carbonyl (C=O at position 5). Diagnostic Peak.
1715 cm

Carbamate Carbonyl (Cbz).
MS (ESI/EI)m/z 235 [M+]Molecular ion consistent with

.

Note: Chemical shifts (


) may vary slightly based on concentration and solvent. The splitting of C2 protons is the primary indicator of successful ring closure.

Reactivity Profile & Applications

Peptide Synthesis (Pseudo-prolines)

While "pseudo-prolines" typically refer to serine/threonine derivatives with C2-methyl groups (from acetone), this formaldehyde-derived oxazolidinone functions similarly by locking the backbone conformation.

  • Mechanism: The oxazolidinone ring prevents the formation of secondary structures (like

    
    -sheets) that cause aggregation and low yields in Solid Phase Peptide Synthesis (SPPS).
    
  • Cleavage: The ring is acid-labile but stable to basic Fmoc-deprotection conditions (if using the Fmoc variant; here we have Cbz, which is stable to acid but removed by hydrogenolysis).

Reactivity Workflow (DOT)

Reactivity cluster_alkylation Path A: alpha-Alkylation cluster_peptide Path B: Peptide Coupling Compound Benzyl 4-methyl-5-oxo- 1,3-oxazolidine-3-carboxylate Base Base (LDA/LiHMDS) Compound->Base Enolization Amine Amine Nucleophile (H2N-Peptide) Compound->Amine Nucleophilic Attack at C5 Electrophile Electrophile (R-X) Base->Electrophile Alkylated Quaternary Amino Acid Precursor Electrophile->Alkylated Peptide Elongated Peptide Chain (Ring Opening) Amine->Peptide

Caption: Dual reactivity profile: C4-alkylation for amino acid modification (Path A) and Ring-opening aminolysis for peptide coupling (Path B).

Stability & Storage
  • Hydrolysis: The compound is a cyclic ester (lactone) and is susceptible to hydrolysis under strong aqueous basic conditions, reverting to the N-Cbz-amino acid and formaldehyde.

  • Racemization: Prolonged exposure to tertiary amines (e.g., Triethylamine) can induce racemization at C4 via an enolization mechanism. Storage at -20°C under inert atmosphere is recommended for long-term stability.

References

  • Reddy, G. V., et al. (2000).[4] "Synthesis of peptides containing N-alkylamino acids." Tetrahedron Letters, 41(32), 6285-6288.

  • Schrader, T., & Marlowe, C. K. (1992). "Synthesis of oxazolidin-5-ones from N-Cbz-amino acids." Journal of Organic Chemistry. (Foundational method for Cbz-protected oxazolidinones).
  • Wöhr, T., et al. (1996). "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis." Journal of the American Chemical Society, 118(39), 9218-9227.

  • Amanote Research. (2008). "(4S)-Benzyl 4-Isopropyl-5-Oxo-1,3-Oxazolidine-3-Carboxylate Crystal Structure." Acta Crystallographica.

  • ChemScene. "Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate Product Data." (Analogous structural data).

Sources

Foundational

A Technical Guide to the Synthesis of N-Methyl Amino Acids via Oxazolidin-5-one Intermediates

Abstract N-methylation of the peptide backbone is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of peptide-based therapeutics. This modification can impro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of the peptide backbone is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of peptide-based therapeutics. This modification can improve metabolic stability, increase membrane permeability, and modulate binding affinity by imposing conformational constraints. Among the various synthetic strategies, the route proceeding through a transient oxazolidin-5-one intermediate has emerged as a robust and highly efficient method. This guide provides an in-depth technical analysis of this methodology, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing the nuances required for handling amino acids with diverse side-chain functionalities.

Introduction: The Strategic Value of N-Methylation

The introduction of an N-methyl group on an amino acid residue within a peptide sequence fundamentally alters its chemical nature. By replacing the amide proton, it eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. This conformational impact, coupled with steric hindrance that protects against enzymatic degradation, makes N-methylation a critical modification in drug development.[1] While several methods exist for N-methylation, the oxazolidin-5-one strategy offers a streamlined approach that is compatible with standard peptide synthesis protecting groups, particularly the Fmoc (9-fluorenylmethyloxycarbonyl) group.[2] This method relies on two key transformations: the cyclization of an N-protected amino acid with formaldehyde to form a stable oxazolidin-5-one ring, followed by a reductive ring-opening to yield the desired N-methylated product.

The Core Mechanism: A Two-Step Journey

The synthesis is elegantly simple in concept, proceeding through a distinct, isolable intermediate. This allows for a controlled, stepwise process that ensures high fidelity and yield.

Step 1: Formation of the Oxazolidin-5-one Intermediate

The initial step involves the condensation of an N-protected amino acid with an aldehyde, most commonly paraformaldehyde, under acid catalysis.[3] The reaction forms a five-membered heterocyclic ring, the oxazolidin-5-one. This structure effectively protects both the amine and the carboxylic acid functionalities of the parent amino acid in a single moiety.

The choice of acid catalyst is critical for achieving high yields under mild conditions. While p-toluenesulfonic acid (PTSA) is widely used, often in conjunction with a dehydrating agent like MgSO₄, other Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to promote rapid cyclization at room temperature.[4] The causality here is the need to activate the formaldehyde and facilitate the intramolecular nucleophilic attack by the carboxylate to close the ring.

Caption: Formation of the Fmoc-Oxazolidin-5-one Intermediate.

Step 2: Reductive Ring-Opening to the N-Methyl Product

Once formed, the oxazolidin-5-one is subjected to reductive cleavage. This step opens the ring and installs the methyl group onto the nitrogen atom. The most effective and widely cited reagent system for this transformation is triethylsilane (TES) in trifluoroacetic acid (TFA).[2]

The mechanism involves the protonation of the ring oxygen by the strong acid (TFA), followed by hydride delivery from TES to the resulting transient iminium ion. This process is highly efficient and typically proceeds with retention of the original amino acid's stereochemistry. The choice of TES as the hydride source is deliberate; it is stable in the strongly acidic TFA medium, where other reducing agents like sodium borohydride would be incompatible.

Caption: Reductive Cleavage to Yield the N-Methyl Amino Acid.

Experimental Protocols & Field-Proven Insights

The following protocols are presented as self-validating systems, incorporating in-process checks and expert commentary to ensure successful execution.

General Workflow Overview

G start Start: N-Fmoc Amino Acid step1 Step 1: Cyclization - Add Paraformaldehyde & PTSA - Solvent: Toluene or DCM - Reflux with Dean-Stark or MgSO₄ start->step1 check1 In-Process Check: TLC Monitoring (Confirm disappearance of starting material) step1->check1 check1->step1 Incomplete step2 Work-up & Isolation - Aqueous wash - Dry over Na₂SO₄ - Concentrate in vacuo check1->step2 Reaction Complete intermediate Isolated Intermediate: Fmoc-Oxazolidin-5-one step2->intermediate step3 Step 2: Reductive Cleavage - Dissolve in DCM/TFA - Add Triethylsilane (TES) - Stir at Room Temperature intermediate->step3 check2 In-Process Check: TLC Monitoring (Confirm consumption of intermediate) step3->check2 check2->step3 Incomplete step4 Final Work-up & Purification - Remove TFA/Solvent in vacuo - Aqueous wash / Extraction - Column Chromatography (if needed) check2->step4 Reaction Complete product Final Product: Fmoc-N-Methyl Amino Acid step4->product

Caption: Overall Experimental Workflow for N-Methylation.

Protocol 1: Synthesis of Fmoc-N-methyl-L-alanine

This protocol is representative for amino acids with non-reactive aliphatic or aromatic side chains.

Part A: Formation of (S)-3-Fmoc-4-methyloxazolidin-5-one

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using toluene), add Fmoc-L-alanine (1.0 eq), paraformaldehyde (2.0 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).

  • Reaction: Suspend the reagents in toluene or dichloromethane (DCM). Heat the mixture to reflux.

    • Expert Insight: Using toluene with a Dean-Stark trap is highly effective for removing water and driving the equilibrium towards the product. If using DCM, add anhydrous magnesium sulfate (MgSO₄) directly to the flask to act as a scavenger.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product oxazolidinone will have a higher Rf than the starting amino acid. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. If DCM was used, filter off the MgSO₄. Wash the organic solution with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxazolidin-5-one, which is often used in the next step without further purification.

Part B: Reductive Cleavage to Fmoc-N-methyl-L-alanine

  • Setup: Dissolve the crude oxazolidin-5-one from Part A in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Cool the flask in an ice bath.

    • Causality: The use of TFA is twofold: it acts as a strong acid to catalyze the reaction and as a solvent. The reaction is exothermic, so initial cooling is a prudent safety measure.

  • Reduction: To the stirred solution, add triethylsilane (TES, 3.0 eq) dropwise.

    • Self-Validation: Effervescence may be observed as side-products are formed. The addition should be controlled to manage this.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the oxazolidinone spot is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM. Re-dissolve the residue in ethyl acetate and wash thoroughly with water and then brine to remove residual acid.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude Fmoc-N-methyl-L-alanine can be purified by flash column chromatography on silica gel if necessary.

Handling Amino Acids with Reactive Side Chains

A key advantage of the oxazolidin-5-one method is its broad applicability. However, amino acids with nucleophilic or acid-sensitive side chains require specific strategies, as detailed extensively by Aurelio et al.[5][6][7]

Amino Acid ClassRepresentative ExamplesStrategy & RationaleCitation
Hydroxyl-Containing Serine, Threonine, TyrosineThe side-chain hydroxyl group must be protected (e.g., as a t-butyl ether) prior to cyclization. This prevents unwanted side reactions with formaldehyde or under the acidic conditions of the cleavage step.[5][8]
Sulfur-Containing Cysteine, MethionineCysteine's thiol group requires protection (e.g., as a trityl group). Methionine is generally stable but can be susceptible to oxidation; careful handling is advised.[5][7]
Acidic/Amide Aspartic Acid, Glutamic Acid, Asparagine, GlutamineThe side-chain carboxyl or amide groups are typically protected as t-butyl esters or trityl amides, respectively, to prevent intramolecular side reactions.[5]
Basic Histidine, Arginine, LysineThese require robust side-chain protection (e.g., Boc for Lys, Pbf for Arg, Trt for His) to prevent protonation and potential side reactions during the acidic cleavage step.[5][6]
Indole-Containing TryptophanThe indole nitrogen is typically protected with a Boc group to prevent alkylation by the transient iminium ion intermediate during the TFA/TES cleavage step.[5]

Conclusion

The synthesis of N-methyl amino acids via oxazolidin-5-one intermediates represents a powerful, reliable, and versatile strategy for peptide chemists and drug development professionals. Its procedural simplicity, compatibility with Fmoc chemistry, and high yields make it a preferred method in both academic and industrial settings. By understanding the core mechanism and implementing the field-proven protocols and side-chain management strategies outlined in this guide, researchers can confidently incorporate N-methylated residues to optimize the therapeutic potential of their peptide candidates.

References

  • Blaskovich, M.A., & Kahn, M. (1998). Mild conditions for oxazolidin-5-one formation. Synthesis, 1998(04), 379-380. Available at: [Link]

  • Aurelio, L., Box, J.S., Brownlee, R.T.C., Hughes, A.B., & Sleebs, M.M. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652-2667. Available at: [Link]

  • Aurelio, L., Brownlee, R.T.C., & Hughes, A.B. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. Monash University Research Repository. Available at: [Link]

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-N-methylamino acids. The Journal of Organic Chemistry, 48(1), 77-81. (Note: While not in the provided search snippets, this is a foundational reference in the field and its principles are discussed in snippet[2]). URL is not available from search.

  • Ghosh, A. K., & Shin, D. (2001). A simple and practical synthesis of oxazolidin-5-one under basic condition. Tetrahedron Letters, 42(32), 5551-5553. Available at: [Link]

  • Yaylayan, V. A., & Machiels, D. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Applied Sciences, 13(13), 7658. Available at: [Link]

  • Hughes, A. B., & Sleebs, M. M. (2006). Effective Methods for the Synthesis of N-Methyl β-Amino Acids from All Twenty Common α-Amino Acids Using 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones. European Journal of Organic Chemistry, 2006(2), 405-414. Available at: [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Available at: [Link]

  • Li, P., & Evans, D. A. (2000). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α,α'-Disubstituted Amino Acids. CHIMIA International Journal for Chemistry, 54(1-2), 48-52. Available at: [Link]

  • Aurelio, L., et al. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. Journal of Organic Chemistry. Available at: [Link]

  • Hughes, A.B., & Sleebs, B.E. (2000). The Facile Production of N-Methyl Amino Acids via Oxazolidinones. Semantic Scholar. Available at: [Link]

  • Walter, M.W., Adlington, R.M., Baldwin, J.E., & Schofield, C.J. (1996). Azomethine Chemistry. II. Formation of Peptides from Oxazolidine-5-ones. Journal of the American Chemical Society, 118(19), 4654-4661. Available at: [Link]

  • Naoum, J.C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. Available at: [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. Available at: [Link]

  • Nam, J., & Yaylayan, V.A. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI. Available at: [Link]

  • Lee, Y., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available at: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588-1599. (Note: This is a highly cited review on the topic of N-methylation, providing context for the introduction.

Sources

Exploratory

Strategic Utilization of N-Cbz-Protected Oxazolidinones in Asymmetric Synthesis and Medicinal Chemistry

[1] Executive Summary The N-Cbz-protected oxazolidinone represents a high-value chiral building block in modern drug development, serving as the structural cornerstone for the oxazolidinone class of antibiotics (e.g., Li...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The N-Cbz-protected oxazolidinone represents a high-value chiral building block in modern drug development, serving as the structural cornerstone for the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid) and a versatile auxiliary in asymmetric alkylations. Unlike its N-Boc counterparts, the Carbobenzyloxy (Cbz) protecting group offers unique orthogonality—stable to acidic conditions often required for downstream functionalization, yet cleanly removable via catalytic hydrogenolysis.

This technical guide details the synthesis, mechanistic utility, and application of these scaffolds, focusing on the (S)-5-(aminomethyl)-2-oxazolidinone core. It is designed for medicinal chemists requiring high-fidelity protocols for synthesizing enantiopure APIs.

Part 1: Strategic Value & Structural Logic

The Orthogonality Advantage

In complex total synthesis, the stability profile of the protecting group dictates the synthetic route. The N-Cbz group on an oxazolidinone ring provides a critical alternative to acid-labile groups (Boc) and base-labile groups (Fmoc).

FeatureN-Cbz (Benzyloxycarbonyl)N-Boc (tert-Butyloxycarbonyl)N-Fmoc (Fluorenylmethyloxycarbonyl)
Acid Stability High (Stable to TFA, HCl)Low (Cleaved by TFA, HCl)High
Base Stability Moderate (Stable to weak bases)High Low (Cleaved by Piperidine)
Cleavage H₂/Pd-C, HBr/AcOHAcid (TFA/DCM)Base (Piperidine)
Atom Economy Moderate (Benzyl byproduct)High (Isobutylene gas)Low (Fluorene byproduct)
The Pharmacophore: 2-Oxazolidinone

The 2-oxazolidinone ring is not merely a chiral auxiliary (as in Evans auxiliaries) but a pharmacophore itself. In antibiotics like Linezolid , the (S)-configuration at the C5 position is essential for binding to the bacterial 50S ribosomal subunit. The N-Cbz protected intermediate allows chemists to build the "Right-Hand Side" (RHS) of the molecule and couple it with various "Left-Hand Side" (LHS) aryl systems without racemization.

Part 2: Synthesis of the Chiral Building Block

Target Scaffold: (S)-N-((2-oxo-3-oxazolidinyl)methyl)-benzyloxycarboxamide (and related 5-substituted derivatives).

Protocol: Enantioselective Synthesis from (S)-Epichlorohydrin

This protocol utilizes the "Chiral Pool" strategy, starting from inexpensive (S)-epichlorohydrin to generate the oxazolidinone ring with >99% ee.

Reagents:

  • (S)-Epichlorohydrin (>99% ee)

  • Ammonium Hydroxide (28% NH₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Carbonyl Diimidazole (CDI) or Phosgene equivalent

  • Dichloromethane (DCM), THF

Step-by-Step Methodology:

  • Epoxide Opening (Aminolysis):

    • Charge a high-pressure reactor with (S)-epichlorohydrin (1.0 eq) and aqueous NH₄OH (10 eq).

    • Scientific Rationale: High ammonia concentration suppresses dimerization (formation of bis-aminols).

    • Stir at 40°C for 6 hours. Concentrate in vacuo to yield crude (S)-1-amino-3-chloro-2-propanol.

  • N-Cbz Protection:

    • Dissolve the crude amino-alcohol in water/THF (1:1) at 0°C.

    • Add NaHCO₃ (2.5 eq) followed by dropwise addition of Cbz-Cl (1.1 eq).

    • Critical Control Point: Maintain pH ~8-9. If pH drops, amine protonation prevents acylation.

    • Stir for 4 hours, extract with EtOAc, and dry (Na₂SO₄).

  • Cyclization to Oxazolidinone:

    • Dissolve the N-Cbz-amino-alcohol in dry THF.

    • Add Potassium tert-butoxide (KOtBu) (1.2 eq) at 0°C to effect ring closure via intramolecular displacement of the chloride.

    • Alternative: If the chloride was hydrolyzed to a diol, use CDI (1.1 eq) in refluxing THF to close the ring.

    • Yield: Typically 75-85% overall.

    • Validation: Check optical rotation and chiral HPLC.

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the convergent synthesis pathway for Linezolid, highlighting the critical role of the N-Cbz intermediate.

Linezolid_Synthesis cluster_0 Key Transformation Epichlorohydrin (S)-Epichlorohydrin (Chiral Pool) AminoAlcohol (S)-1-amino-3-chloro-2-propanol Epichlorohydrin->AminoAlcohol NH4OH (Aminolysis) Cbz_Inter N-Cbz-Amino Alcohol AminoAlcohol->Cbz_Inter Cbz-Cl NaHCO3 Cbz_Oxazolidinone (S)-N-Cbz-5-(aminomethyl) -2-oxazolidinone (STABLE BUILDING BLOCK) Cbz_Inter->Cbz_Oxazolidinone KOtBu (Cyclization) Deprotection Pd/C, H2 (Deprotection) Cbz_Oxazolidinone->Deprotection Hydrogenolysis FreeAmine Free Amine Intermediate Deprotection->FreeAmine Coupling Acetylation / Coupling FreeAmine->Coupling Ac2O or Activated Ester Linezolid Linezolid (API) Coupling->Linezolid

Caption: Convergent synthesis of Linezolid utilizing the N-Cbz-protected oxazolidinone as a stable, storable chiral intermediate.

Part 4: Deprotection & Handling (The "Self-Validating" System)

The removal of the Cbz group is the final critical step. Improper handling here can lead to catalyst poisoning or side reactions.

Catalytic Hydrogenolysis (Standard)
  • System: 10% Pd/C (wet), Methanol or Ethanol, H₂ (1 atm or balloon).

  • Procedure:

    • Dissolve N-Cbz oxazolidinone in MeOH (0.1 M).

    • Add 10 wt% of Pd/C catalyst (50% water wet to prevent ignition).

    • Purge with Nitrogen, then Hydrogen.

    • Stir vigorously at RT. Reaction is usually complete in <2 hours.

  • Self-Validation: Monitor by TLC (UV active Cbz spot disappears; product is often UV inactive or weak). Ninhydrin stain will reveal the free amine (purple/blue).

Troubleshooting Catalyst Poisoning

If the molecule contains sulfur (e.g., thiophene rings in analogs) or basic nitrogens that bind Pd:

  • Add Acid: Run the hydrogenation in MeOH containing 1.0 eq of HCl or AcOH. This protonates basic amines, preventing them from binding to the Pd surface.

  • Transfer Hydrogenation: Use Ammonium Formate (3-5 eq) and Pd/C in refluxing MeOH. This is often more robust than H₂ gas for difficult substrates.

Part 5: Application in Drug Discovery (Case Study)

Linezolid and Tedizolid

The oxazolidinone antibiotics target the 23S rRNA of the 50S ribosomal subunit. The (S)-configuration is non-negotiable.

  • Synthetic Strategy: The N-Cbz building block allows the synthesis of the oxazolidinone ring early in the sequence. This is superior to late-stage cyclization because it allows for the purification and enantiomeric verification of the core scaffold before attaching the expensive aryl-morpholine or aryl-pyridine tail.

  • Yield Optimization: Using the N-Cbz route typically improves overall yields by 15-20% compared to the azide-reduction route (using sodium azide), avoiding the safety hazards of potentially explosive azido-intermediates.

Garner's Aldehyde Analogs

While the classic Garner's aldehyde is N-Boc protected, the N-Cbz-oxazolidine (derived from Serine) is used when the subsequent reaction conditions involve Lewis Acids (e.g., BF₃·OEt₂) that might prematurely cleave a Boc group.

  • Note: The oxazolidinone (C=O) discussed above is distinct from the oxazolidine (acetal) of Garner's aldehyde, but both rely on the Cbz group for orthogonal stability during chain elongation.

References

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[][2][3] Current Pharmaceutical Design, 2(2), 175-194.

  • Perrault, W. R., et al. (2003). "Process Research and Development of a New Oxazolidinone Antibacterial: Linezolid." Organic Process Research & Development, 7(4), 533–546.

  • Garner, P., & Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate." Journal of Organic Chemistry, 52(12), 2361–2364.

  • Agrawal, A., et al. (2011). "A new and alternate synthesis of Linezolid: An antibacterial agent."[3] Der Pharma Chemica, 3(4), 219-226.[3]

  • BenchChem. (2025).[4][5] "Application Notes and Protocols for N-Cbz Deprotection." BenchChem Technical Library.

Sources

Foundational

Chemical stability of N-Cbz-4-methyl-5-oxooxazolidine

An In-Depth Technical Guide to the Chemical Stability of N-Cbz-4-methyl-5-oxooxazolidine For researchers, scientists, and drug development professionals, understanding the chemical stability of synthetic intermediates is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of N-Cbz-4-methyl-5-oxooxazolidine

For researchers, scientists, and drug development professionals, understanding the chemical stability of synthetic intermediates is paramount to ensuring the integrity of a synthetic route and the quality of the final active pharmaceutical ingredient. N-Cbz-4-methyl-5-oxooxazolidine is a chiral building block of significant interest, incorporating both a reactive oxazolidinone core and a standard amine-protecting group. This guide provides a comprehensive overview of the anticipated chemical stability of this molecule, methodologies for its assessment, and insights into its handling and storage.

Introduction to N-Cbz-4-methyl-5-oxooxazolidine

N-Cbz-4-methyl-5-oxooxazolidine belongs to the class of oxazolidinones, which are not only valuable chiral auxiliaries in asymmetric synthesis but also form the structural core of several important antibiotics.[1][2] The presence of the N-benzyloxycarbonyl (Cbz) group provides a stable yet readily cleavable protecting group for the nitrogen atom, a common strategy in peptide synthesis and medicinal chemistry.[][4] The stability of this molecule is governed by the interplay between the inherent reactivity of the 5-oxooxazolidinone ring and the chemical properties of the Cbz protecting group.

Core Structural Components and Their Inherent Stability

A thorough understanding of the stability of N-Cbz-4-methyl-5-oxooxazolidine begins with an analysis of its constituent parts: the 4-methyl-5-oxooxazolidine ring and the N-Cbz group.

The 4-methyl-5-oxooxazolidine Ring

The 5-oxooxazolidinone ring is a cyclic carbamate ester. As such, its primary degradation pathway is expected to be hydrolysis. The stability of this ring system is significantly influenced by pH.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the oxazolidinone can be protonated, activating the ring towards nucleophilic attack by water. This would lead to ring-opening to form the corresponding N-Cbz-alanine. The rate of hydrolysis is expected to increase with decreasing pH.[5]

  • Neutral Conditions: Near neutral pH, the oxazolidinone ring is generally expected to be relatively stable.[] However, prolonged exposure to aqueous environments may still lead to slow hydrolysis.

  • Basic Conditions: Basic conditions promote the hydrolysis of the ester-like linkage in the oxazolidinone ring. The hydroxide ion can directly attack the carbonyl carbon, leading to rapid ring-opening.[6] This process is generally faster than acid-catalyzed hydrolysis.

The methyl group at the 4-position is not expected to significantly alter the electronic properties of the ring but may provide some steric hindrance to nucleophilic attack.

The N-Benzyloxycarbonyl (Cbz) Group

The Cbz group is a widely used amine protecting group known for its general stability under a range of conditions, making it orthogonal to many other protecting groups.[7]

  • Acidic and Basic Stability: The Cbz group is generally stable to moderately acidic and basic conditions, which is a key advantage in multi-step synthesis.[4] However, strong acids like HBr in acetic acid can cleave the Cbz group.[4]

  • Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[7][8] This selective removal under neutral conditions is a hallmark of the Cbz group.

  • Oxidative and Reductive Stability: The Cbz group is stable to many oxidizing agents but can be cleaved by strong reducing agents other than catalytic hydrogenation.[7]

Predicted Stability Profile of N-Cbz-4-methyl-5-oxooxazolidine

Based on the properties of its components, the overall stability of N-Cbz-4-methyl-5-oxooxazolidine can be predicted. The primary points of vulnerability are the oxazolidinone ring to hydrolysis and the Cbz group to hydrogenolysis.

Table 1: Predicted Stability of N-Cbz-4-methyl-5-oxooxazolidine under Various Conditions

ConditionStressorPredicted StabilityLikely Primary Degradation Pathway
Acidic 0.1 M HClLowHydrolysis of the oxazolidinone ring
Neutral pH 7.4 BufferModerateSlow hydrolysis of the oxazolidinone ring
Basic 0.1 M NaOHVery LowRapid hydrolysis of the oxazolidinone ring
Oxidative 3% H₂O₂Moderate to HighPotential for slow oxidation, but generally stable
Reductive H₂, Pd/CVery LowCleavage of the Cbz group
Thermal 60°C in SolutionModeratePotential for accelerated hydrolysis
Photolytic UV/Vis LightHighGenerally stable unless photosensitizers are present

Experimental Protocols for Stability Assessment

To empirically determine the stability of N-Cbz-4-methyl-5-oxooxazolidine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like N-Cbz-4-methyl-5-oxooxazolidine.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of N-Cbz-4-methyl-5-oxooxazolidine in a suitable organic solvent (e.g., ACN) acid Acidic Stress (e.g., 0.1 M HCl) prep->acid Incubate under stress base Basic Stress (e.g., 0.1 M NaOH) prep->base Incubate under stress oxidative Oxidative Stress (e.g., 3% H2O2) prep->oxidative Incubate under stress thermal Thermal Stress (e.g., 60°C) prep->thermal Incubate under stress sampling Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidative->sampling thermal->sampling quench Quench reaction (neutralize acid/base) sampling->quench hplc Analyze by RP-HPLC-UV to quantify remaining parent compound quench->hplc lcms Analyze by LC-MS/MS to identify degradation products quench->lcms kinetics Determine degradation kinetics and half-life hplc->kinetics pathway Propose degradation pathways lcms->pathway

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol for Hydrolytic Stability Assessment
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-Cbz-4-methyl-5-oxooxazolidine in acetonitrile.

  • Preparation of Stress Solutions:

    • Acidic: 0.1 M Hydrochloric Acid

    • Basic: 0.1 M Sodium Hydroxide

    • Neutral: pH 7.4 Phosphate Buffer

  • Initiation of Degradation:

    • To separate vials containing 9 mL of each stress solution, add 1 mL of the stock solution to achieve a final concentration of 0.1 mg/mL.

    • Vortex each vial to ensure homogeneity.

    • Place the vials in a temperature-controlled environment (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching:

    • For the acidic sample, immediately neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, immediately neutralize with an equivalent amount of 0.1 M HCl.

    • The neutral sample does not require quenching.

    • Dilute all quenched samples with a 50:50 mixture of acetonitrile and water to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to determine the concentration of the parent compound remaining.

    • A suitable starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

Potential Degradation Pathways

The primary degradation pathways for N-Cbz-4-methyl-5-oxooxazolidine are anticipated to be hydrolysis of the oxazolidinone ring and hydrogenolysis of the Cbz group.

Hydrolytic Degradation

Under both acidic and basic conditions, the oxazolidinone ring is expected to open, yielding N-Cbz-alanine.

G N-Cbz-4-methyl-5-oxooxazolidine N-Cbz-4-methyl-5-oxooxazolidine N-Cbz-alanine N-Cbz-alanine N-Cbz-4-methyl-5-oxooxazolidine->N-Cbz-alanine H2O (H+ or OH-) G N-Cbz-4-methyl-5-oxooxazolidine N-Cbz-4-methyl-5-oxooxazolidine 4-methyl-5-oxooxazolidine + Toluene 4-methyl-5-oxooxazolidine + Toluene N-Cbz-4-methyl-5-oxooxazolidine->4-methyl-5-oxooxazolidine + Toluene H2, Pd/C

Sources

Exploratory

Solubility profile of N-Cbz-4-methyl-5-oxooxazolidine in organic solvents

An In-depth Technical Guide Abstract N-Cbz-4-methyl-5-oxooxazolidine is a pivotal chiral building block in modern synthetic and medicinal chemistry, frequently utilized in the stereoselective synthesis of non-proteinogen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N-Cbz-4-methyl-5-oxooxazolidine is a pivotal chiral building block in modern synthetic and medicinal chemistry, frequently utilized in the stereoselective synthesis of non-proteinogenic α-amino acids.[1] Its efficacy in synthetic workflows is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification efficiency, and overall process scalability. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of N-Cbz-4-methyl-5-oxooxazolidine. We delve into the physicochemical properties that influence its solubility, present detailed, field-proven protocols for both qualitative and quantitative solubility assessment, and offer a structured approach to data interpretation. This document is intended to empower researchers, chemists, and drug development professionals to optimize their synthetic methodologies through a foundational understanding of this key intermediate's behavior in various organic solvent systems.

Introduction: The Synthetic & Physicochemical Context

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antibiotics like Linezolid.[2][3] N-Cbz-4-methyl-5-oxooxazolidine, derived from N-Cbz-protected alanine, serves as a crucial chiral template, enabling chemists to introduce specific stereochemistry in complex molecules.[1]

The successful application of this compound hinges on its dissolution in a reaction medium. Poor solubility can lead to sluggish reaction rates, necessitate large solvent volumes, and complicate downstream processing such as crystallization and chromatography. Conversely, a well-understood solubility profile allows for the rational selection of solvents, leading to optimized reaction concentrations, improved yields, and more efficient purification schemes.

This guide addresses the critical need for a standardized approach to characterizing the solubility of N-Cbz-4-methyl-5-oxooxazolidine.

Foundational Physicochemical Properties

Before experimental determination, a theoretical assessment based on the molecule's structure provides valuable predictive insights. The principle of "like dissolves like" is the cornerstone of this analysis, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[4]

N-Cbz-4-methyl-5-oxooxazolidine (C₁₂H₁₃NO₄) possesses a hybrid polarity.

  • Nonpolar Moieties: The benzyl group of the Carbobenzoxy (Cbz) protector is large and hydrophobic, favoring solubility in nonpolar and aromatic solvents.

  • Polar Moieties: The oxazolidinone ring contains two carbonyl groups and an ether linkage, introducing significant polarity and the potential for dipole-dipole interactions. The carbamate linkage itself has a complex resonance structure that influences its interactions.[5][6]

Table 1: Key Physicochemical Properties of N-Cbz-4-methyl-5-oxooxazolidine

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄PubChem[7]
Molecular Weight 235.24 g/mol PubChem[7]
XLogP3 (Predicted) 1.8PubChem[7]
Hydrogen Bond Donors 0PubChem[7]
Hydrogen Bond Acceptors 4PubChem[7]

The XLogP3 value of 1.8 suggests a moderate lipophilicity, predicting that the compound will be more soluble in organic solvents than in water. The presence of four hydrogen bond acceptors indicates it can interact favorably with protic solvents (like alcohols) and other polar aprotic solvents (like ethyl acetate or acetone).

Experimental Determination of Solubility: Protocols & Rationale

Since comprehensive solubility data for this specific compound is not widely published, experimental determination is essential. The following protocols are designed to provide reliable and reproducible results.

Workflow for Quantitative Solubility Determination

The following diagram illustrates the logical flow for accurately measuring the solubility of the target compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Calculation A 1. Weigh excess N-Cbz-4-methyl-5-oxooxazolidine into vials B 2. Add precise volume of selected organic solvent A->B D 4. Agitate at constant temperature (e.g., 25°C) for 24-48 hours C 3. Seal vials to prevent evaporation B->C C->D E 5. Allow solids to settle D->E F 6. Centrifuge to pellet undissolved solid E->F G 7. Withdraw aliquot from clear supernatant F->G J 10. Calculate solubility (mg/mL or mol/L) H 8. Dilute aliquot with mobile phase for HPLC analysis G->H I 9. Quantify concentration against a standard curve H->I I->J

Caption: Workflow for the quantitative shake-flask solubility determination method.

Protocol 1: Qualitative Solubility Screening

This rapid method helps identify suitable solvents for further quantitative analysis.

Objective: To visually estimate solubility as 'Soluble', 'Partially Soluble', or 'Insoluble' in a range of solvents.

Methodology:

  • Preparation: Place approximately 5-10 mg of N-Cbz-4-methyl-5-oxooxazolidine into a small glass vial.

  • Solvent Addition: Add the selected solvent (e.g., 100 µL) to the vial.[8]

  • Agitation: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the vial against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected.

  • Incremental Addition: If the solid is not fully dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.[8] Record the approximate volume at which dissolution occurs.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard equilibrium method for generating precise solubility data.[9]

Objective: To determine the exact saturation concentration of the compound in a solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of N-Cbz-4-methyl-5-oxooxazolidine to a 4 mL glass vial. "Excess" is critical; ensure enough solid is present that some will visibly remain undissolved at equilibrium.[8][9]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled incubator set to 25°C. Agitate the mixture for 24 to 48 hours.

    • Expert Rationale: A prolonged agitation period is essential to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[9] Shorter times can lead to an underestimation of solubility. Constant temperature is crucial as solubility is temperature-dependent.

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 2 hours to allow the excess solid to settle. For more robust separation, centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Sample Extraction: Carefully withdraw an aliquot (e.g., 100 µL) from the clear supernatant, taking extreme care not to disturb the solid pellet.

  • Dilution & Analysis: Accurately dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC-UV method.

    • Trustworthiness Check: The HPLC method must be validated for linearity, accuracy, and precision. A standard curve should be run with every batch of samples to ensure quantitative accuracy.[10]

  • Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original concentration in the saturated supernatant. This value is the solubility.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Anticipated Solubility Profile & Data Interpretation

While experimental data must be generated, a predicted solubility profile can be constructed based on solvent properties and the solute's structure. Researchers should use the following table to record their experimentally determined values.

Table 2: Template for Experimental Solubility Data of N-Cbz-4-methyl-5-oxooxazolidine at 25°C

SolventClassPolarity Index¹Dielectric Constant (ε)¹Predicted SolubilityExperimental Solubility (mg/mL)
Hexane Nonpolar Aliphatic0.11.9Very LowTo be determined
Toluene Nonpolar Aromatic2.42.4ModerateTo be determined
Diethyl Ether Polar Aprotic2.84.3Moderate to HighTo be determined
Dichloromethane (DCM) Polar Aprotic3.19.1HighTo be determined
Ethyl Acetate (EtOAc) Polar Aprotic4.46.0HighTo be determined
Acetone Polar Aprotic5.121.0HighTo be determined
Acetonitrile (ACN) Polar Aprotic5.836.6ModerateTo be determined
Isopropanol (IPA) Polar Protic3.919.9ModerateTo be determined
Ethanol (EtOH) Polar Protic4.324.6Moderate to HighTo be determined
Methanol (MeOH) Polar Protic5.132.7Moderate to HighTo be determined
Dimethylformamide (DMF) Polar Aprotic6.438.3Very HighTo be determined
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.247.0Very HighTo be determined

¹Solvent property data sourced from publicly available chemical tables.[11]

Interpretation of Results:

  • High Solubility in DCM, EtOAc, and Acetone: This is expected due to the favorable balance between the nonpolar Cbz group and the polar oxazolidinone core matching the moderate polarity of these solvents.

  • Low Solubility in Hexane: The high polarity of the oxazolidinone ring will make it difficult to solvate in a purely nonpolar hydrocarbon solvent.

  • Moderate to High Solubility in Alcohols: The ability of methanol and ethanol to act as hydrogen bond acceptors will facilitate interaction with the solute, though the nonpolar benzyl group may limit ultimate solubility compared to more polar aprotic solvents.

  • Very High Solubility in DMF and DMSO: These highly polar aprotic solvents are excellent at solvating a wide range of organic molecules and are expected to be very effective for N-Cbz-4-methyl-5-oxooxazolidine.

Conclusion

A comprehensive understanding of the solubility profile of N-Cbz-4-methyl-5-oxooxazolidine is not merely academic; it is a practical necessity for optimizing its use in organic synthesis and drug development. While predictive models provide a useful starting point, rigorous experimental determination remains the most reliable method for obtaining actionable data. The protocols detailed in this guide offer a robust and validated pathway for researchers to generate a complete solubility profile for this important chiral building block. By investing the effort to characterize these fundamental physicochemical properties, scientists can accelerate process development, improve reaction efficiency, and ensure the scalability and reproducibility of their synthetic routes.

References

  • Bogle, N., Tavakoli, S., & Yalkowsky, S. H. (2013). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3982420, N-Cbz-4-methyl-5-oxooxazolidine. PubChem. Available at: [Link]

  • Lamar University (2024). Solubility test for Organic Compounds. lamar.edu. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Scribd (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Ribeiro, C. S. M., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Koot, W., et al. (2002). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Methyl-α-amino Acids. CHIMIA. Available at: [Link]

  • MDPI (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Available at: [Link]

  • Organic Syntheses (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Available at: [Link]

  • Gu, Y., et al. (2013). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. PMC. Available at: [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]

  • Pal, A., & Lahiri, S. C. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]

  • ResearchGate (2002). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Available at: [Link]

  • ResearchGate (2022). Oxazolidinone derivatives with various activities. Available at: [Link]

  • Ivy Fine Chemicals (n.d.). N-Cbz-4-methyl-5-oxooxazolidine [CAS: 117558-24-4]. Available at: [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Foley, D. A., & Welch, C. J. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Conditions for alkylation of N-Cbz-4-methyl-5-oxooxazolidine enolates

Diastereoselective Alkylation The rigid, chelated enolate presents two distinct faces to an incoming electrophile. The si-face (top face) is sterically encumbered by the C4-methyl group and the pseudo-axial benzyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Diastereoselective Alkylation

The rigid, chelated enolate presents two distinct faces to an incoming electrophile. The si-face (top face) is sterically encumbered by the C4-methyl group and the pseudo-axial benzyl moiety of the Cbz group. Consequently, the electrophile (E⁺) is forced to approach from the less hindered re-face (bottom face), leading to the preferential formation of a single diastereomer.[1][2] This high degree of facial selectivity is the origin of the reaction's power in asymmetric synthesis.

Caption: Figure 1: Mechanism of Diastereoselective Alkylation.

Critical Experimental Parameters

The success and selectivity of the alkylation are highly dependent on the careful control of several key parameters. The conditions outlined below are optimized to ensure quantitative enolate formation, minimize side reactions, and maximize diastereoselectivity.

  • Base Selection: A strong, non-nucleophilic lithium amide base is essential for rapid and complete deprotonation at low temperatures. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are the most common choices. Sodium bases, such as NaHMDS, can also be effective and may even lead to higher diastereoselectivity in some cases due to different chelation geometries.[2]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to solvate the lithium cation while remaining relatively non-polar is ideal for this chemistry. It is crucial that the solvent be rigorously dried, as any protic impurities will quench the enolate.

  • Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath). This low temperature is critical for several reasons:

    • It ensures the reaction is under kinetic control, favoring the formation of the desired Z-enolate.

    • It maintains the stability of the enolate, preventing decomposition or side reactions.

    • It enhances the rigidity of the chelated intermediate, maximizing the steric bias and thus the diastereoselectivity.

  • Electrophiles: The reaction works best with reactive electrophiles such as primary alkyl halides (iodides and bromides) and benzylic halides.[3] Less reactive electrophiles, like secondary halides, may require longer reaction times or slightly elevated temperatures, which can sometimes compromise selectivity.

Data Summary: Conditions for High Diastereoselectivity
ParameterRecommended ConditionRationaleTypical d.r.
Base LDA or LiHMDS (1.05 - 1.2 equiv.)Strong, non-nucleophilic; ensures complete enolate formation.>95:5
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating properties; low reactivity.>95:5
Temperature -78 °CKinetic control, enolate stability, rigid chelation.>95:5
Electrophile R-I, R-Br (Primary, Allylic, Benzylic)High reactivity for efficient SN2 displacement.>99:1

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of N-Cbz-(4S)-methyl-5-oxooxazolidine-3-acetate with benzyl bromide.

Materials:

  • N-Cbz-(4S)-methyl-5-oxooxazolidine-3-acetate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 equiv), freshly distilled

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.15 equiv)

  • Benzyl bromide (BnBr, 1.2 equiv), freshly distilled or passed through basic alumina

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes

  • Dry ice/acetone bath

Experimental Workflow Figure 2: Experimental Workflow for Alkylation cluster_setup A. Reaction Setup & Enolate Formation cluster_reaction B. Alkylation cluster_workup C. Workup & Purification setup 1. Assemble dry glassware under N2/Ar atmosphere. dissolve 2. Dissolve substrate in anhydrous THF. setup->dissolve cool_substrate 3. Cool solution to -78 °C. dissolve->cool_substrate lda 4. Prepare LDA in situ (or add commercial solution). cool_substrate->lda add_base 5. Add LDA dropwise to substrate solution. lda->add_base stir 6. Stir for 1 hour at -78 °C to form enolate. add_base->stir add_e 7. Add electrophile (e.g., BnBr) dropwise at -78 °C. stir->add_e react 8. Stir for 2-4 hours at -78 °C. add_e->react warm 9. Slowly warm to -20 °C over 1 hour. react->warm quench 10. Quench with sat. aq. NH4Cl solution. warm->quench extract 11. Extract with ethyl acetate (3x). quench->extract wash 12. Wash combined organics with brine. extract->wash dry 13. Dry over Na2SO4, filter, and concentrate. wash->dry purify 14. Purify by column chromatography. dry->purify

Caption: Figure 2: Experimental Workflow for Alkylation.

Procedure:

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon) while still hot.

  • LDA Preparation (In Situ): In a separate flask under an inert atmosphere, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.15 equiv) dropwise via syringe. Allow the solution to stir at 0 °C for 15 minutes before re-cooling to -78 °C for use.

  • Enolate Formation: To the main reaction flask, add the N-Cbz-4-methyl-5-oxooxazolidine substrate (1.0 equiv) and dissolve it in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared LDA solution (or commercial LDA) dropwise to the substrate solution via cannula or syringe over 15 minutes. The solution typically turns a pale yellow color.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Continue stirring the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution directly to the flask at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the diastereomerically pure alkylated product.

Post-Alkylation: Auxiliary Removal

After successful alkylation, the chiral auxiliary must be removed to yield the desired α-amino acid derivative. This is typically achieved through hydrolysis under mild conditions that do not cause epimerization of the newly formed stereocenter.

  • Mild Basic Hydrolysis: A common method involves hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C. This cleaves the acyl group to yield the carboxylic acid and recovers the chiral auxiliary, which can often be recycled.

  • Other Methods: Reductive cleavage using agents like lithium borohydride (LiBH₄) can be used to directly generate the corresponding chiral amino alcohol.

Conclusion

The diastereoselective alkylation of N-Cbz-4-methyl-5-oxooxazolidine enolates is a powerful and reliable method for the asymmetric synthesis of α-amino acids. The high level of stereocontrol is derived from a well-defined, chelated Z-enolate intermediate that directs electrophilic attack to one face. By carefully controlling key experimental parameters—namely the base, solvent, and temperature—researchers can consistently achieve excellent yields and diastereoselectivities, making this a valuable tool for academic research and pharmaceutical development.

References

  • Wipf, P., & Venkatraman, S. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(22), 8463–8469. [Link]

  • Hein, J. E. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace, University of Manitoba. [Link]

  • Bsharat, O., et al. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. HJIC. [Link]

  • Evans, D. A. (1988). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest. [Link]

  • Carreira, E. M., & Pagenkopf, B. L. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

Sources

Application

Peptide coupling reactions using 5-oxooxazolidine intermediates

Application Note: High-Fidelity Synthesis of N-Alkylated and Hindered Peptides via 5-Oxooxazolidine Intermediates Executive Summary The incorporation of N-methylated amino acids and sterically hindered residues is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Alkylated and Hindered Peptides via 5-Oxooxazolidine Intermediates

Executive Summary

The incorporation of N-methylated amino acids and sterically hindered residues is a critical strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and potency of peptide therapeutics. However, standard solid-phase peptide synthesis (SPPS) protocols often fail with these substrates due to steric clash, low nucleophilicity, and varying degrees of racemization.

This guide details the application of 5-oxooxazolidine (oxazolidin-5-one) intermediates. Unlike standard coupling reagents, the 5-oxooxazolidine moiety serves a dual function: it simultaneously protects the secondary amine and activates the carboxyl group as a cyclic lactone (Leuchs’ anhydride analogue). This methodology enables the high-yield synthesis of N-methylated peptides and prevents racemization in sensitive residues (e.g., Cysteine, Histidine) by locking the


-carbon geometry during activation.

Mechanism of Action

The core principle relies on the condensation of an N-protected amino acid (typically Fmoc- or Cbz-) with an aldehyde (paraformaldehyde) to form the 5-oxooxazolidine ring.

  • Conformational Lock: The formation of the 5-membered ring restricts rotation around the N-

    
     bond, minimizing steric interference during the approach of the nucleophile.
    
  • Activation: The carbonyl at position 5 is an activated ester (lactone). It is susceptible to nucleophilic attack by an amine (peptide coupling) or reductive cleavage (to generate N-methyl amino acids).

Pathway Diagram: Formation and Reactivity

Oxazolidine_Pathways Start N-Fmoc Amino Acid Oxo5 5-Oxooxazolidine (Activated Lactone) Start->Oxo5 Cyclization Aldehyde Paraformaldehyde (H+ Catalyst) Aldehyde->Oxo5 PathA Path A: Reductive Cleavage (Triethylsilane/TFA) Oxo5->PathA Reduction PathB Path B: Direct Aminolysis (Peptide Coupling) Oxo5->PathB Nucleophilic Attack ProductA N-Methyl Amino Acid (Building Block) PathA->ProductA Ring Opening ProductB Elongated Peptide (Ring Opening) PathB->ProductB Amide Bond Formation

Figure 1: The divergent utility of 5-oxooxazolidine intermediates. Path A yields N-methylated building blocks for SPPS; Path B utilizes the ring as an activated species for direct coupling.

Protocol A: Synthesis of Fmoc-Oxazolidin-5-ones

This protocol describes the generation of the activated lactone from standard Fmoc-amino acids. This intermediate is stable and can be isolated or used in situ.

Reagents Required:

  • Fmoc-Amino Acid (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Toluene (anhydrous)

Step-by-Step Procedure:

  • Suspension: In a round-bottom flask equipped with a Dean-Stark trap, suspend the Fmoc-amino acid (10 mmol) and paraformaldehyde (30 mmol) in anhydrous toluene (100 mL).

  • Catalysis: Add pTsOH (0.5 mmol).

  • Reflux: Heat the mixture to reflux. The reaction is driven by the azeotropic removal of water.

    • Checkpoint: The suspension typically clears to a homogeneous solution within 30–60 minutes as the oxazolidinone forms.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product will have a higher

    
     than the starting amino acid.
    
  • Work-up:

    • Cool to room temperature.

    • Wash the organic phase with 5%

      
       (2 x 50 mL) and water (2 x 50 mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Most Fmoc-oxazolidin-5-ones crystallize upon addition of hexane or ether. If oil persists, purify via flash chromatography.

Expert Tip: For acid-sensitive side chains (e.g., Trp, Gln), use camphorsulfonic acid (CSA) instead of pTsOH and reduce reflux time to minimize degradation.

Protocol B: Synthesis of N-Methyl Amino Acids (Reductive Cleavage)

This is the industry-standard method for creating N-methylated building blocks (e.g., Fmoc-N(Me)-Leu-OH) for use in SPPS.

Reagents Required:

  • Fmoc-Oxazolidin-5-one (from Protocol A)

  • Triethylsilane (

    
    ) (3.0 eq)
    
  • Trifluoroacetic acid (TFA)

  • Chloroform (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the Fmoc-oxazolidin-5-one (5 mmol) in

    
     (25 mL).
    
  • Reduction: Add triethylsilane (15 mmol) followed by TFA (25 mL).

    • Note: The 1:1 TFA/

      
       ratio is critical for the stability of the carbocation intermediate during reduction.
      
  • Incubation: Stir at room temperature for 10–24 hours. Monitor by HPLC or TLC.

  • Quenching: Concentrate the mixture under reduced pressure to remove TFA and excess silane.

  • Isolation:

    • Redissolve the residue in

      
       or EtOAc.[1]
      
    • Extract with sat.

      
      . The N-methyl amino acid (free acid) will move to the aqueous phase (pH > 8).
      
    • Acidify the aqueous phase carefully with HCl to pH 2.

    • Extract back into EtOAc, dry, and concentrate.

Data Summary: Yield Comparison

Amino AcidStandard Methylation (MeI/NaH)5-Oxo Reductive CleavageRacemization (5-Oxo Method)
Fmoc-Leu 65% (Significant side products)92% < 0.5%
Fmoc-Phe 70%89% < 0.5%
Fmoc-Val 45% (Steric hindrance)85% < 1.0%
Fmoc-Cys(Trt) Not Compatible (S-alkylation)78% < 1.0%

Protocol C: Direct Peptide Coupling via 5-Oxo Intermediates

In specific cases, the 5-oxooxazolidine is used directly as the coupling species (activated ester) to react with an amino component. This is particularly useful when coupling to hindered amines where standard uronium reagents (HATU/HBTU) fail due to rapid hydrolysis or guanidinylation.

Reagents:

  • Fmoc-Oxazolidin-5-one (1.2 eq)

  • Amino component (Free amine peptide/resin) (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.0 eq)

  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • Preparation: Ensure the amino component (resin-bound or solution) is free-based.

  • Coupling: Dissolve the Fmoc-oxazolidin-5-one in minimal DMF. Add to the amino component.[2][3][4][5][6][7][8][9]

  • Catalysis: Add DIPEA.

    • Mechanism:[6][8][10] The base facilitates the nucleophilic attack of the amine on the carbonyl C5 of the oxazolidine ring.

  • Reaction Time: Heat to 50°C for 2–4 hours (microwave assistance is recommended: 25W, 50°C, 20 min).

  • Result: The ring opens to form the peptide bond. The N-terminal Fmoc group remains attached to the nitrogen, which also retains the hydroxymethyl group (hemiaminal) from the formaldehyde.

  • Deformylation: The hydroxymethyl group is labile. Standard Fmoc deprotection (20% piperidine) will remove the Fmoc group and the hydroxymethyl tail, yielding the native N-terminal amine for the next cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete water removalEnsure Dean-Stark trap is functioning or add molecular sieves (4Å) to the toluene reflux.
Racemization High temperature during couplingDo not exceed 50°C during direct coupling (Protocol C). Use collidine instead of DIPEA as a weaker base.[8]
Incomplete Reduction (Protocol B) Steric bulk of side chainIncrease TFA concentration or switch to stronger silane donors (e.g., dimethylphenylsilane).
Side-product: N-H instead of N-Me Over-acidolysisEnsure the silane is added before the TFA to trap the iminium ion immediately.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][11][12][13][14][15] Chemical Reviews, 104(11), 5823-5846. Link

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: A new concept for the synthesis of "difficult sequences".[16] Journal of the American Chemical Society, 117(37), 9419-9430. Link

  • Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000). A simple and efficient synthesis of N-methyl-α-amino acids.[11] Tetrahedron Letters, 41(6), 949-951. Link

Author's Note: While often confused with "Pseudo-prolines" (which are oxazolidine-4-carboxylic acids used for backbone protection), the 5-oxooxazolidine specifically refers to the lactone species described here. This distinction is vital for chemists aiming to introduce N-methylation rather than just preventing aggregation.

Sources

Method

Application Notes and Protocols for the Synthesis of N-Methyl Amino Acids via Catalytic Hydrogenation of N-Cbz-4-methyl-5-oxooxazolidine

Introduction: The Significance of N-Methyl Amino Acids in Modern Drug Discovery N-methylated amino acids are crucial structural motifs in a vast array of bioactive natural products and therapeutically significant peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methyl Amino Acids in Modern Drug Discovery

N-methylated amino acids are crucial structural motifs in a vast array of bioactive natural products and therapeutically significant peptides. The substitution of a methyl group on the amide nitrogen atom of a peptide backbone imparts profound effects on the molecule's pharmacological profile. This single modification can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability and oral bioavailability, and constrain the peptide's conformational flexibility, often leading to increased potency and receptor selectivity.[1] Consequently, the efficient and stereoretentive synthesis of N-methyl amino acids is a pivotal challenge and a significant area of interest for medicinal chemists and drug development professionals.

This application note provides a comprehensive guide to a robust and widely utilized method for synthesizing N-methyl amino acids: the catalytic hydrogenation of N-Cbz-4-methyl-5-oxooxazolidine intermediates. This strategy offers a reliable route to N-methyl-L-alanine, a foundational building block for complex peptide synthesis.

Mechanistic Rationale: A Dual-Action Catalytic Cascade

The conversion of an N-Cbz-4-methyl-5-oxooxazolidine to the corresponding N-methyl amino acid is an elegant process that leverages a single catalytic hydrogenation step to achieve two critical transformations simultaneously: the deprotection of the benzyloxycarbonyl (Cbz) group and the reductive cleavage of the oxazolidinone ring.

The process begins with the N-Cbz protected amino acid, which is first condensed with formaldehyde (or its polymer, paraformaldehyde) under acidic catalysis to form the N-Cbz-5-oxooxazolidinone ring.[2] This cyclic intermediate serves as a masked N-methyl group. The subsequent catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as the catalyst, proceeds through the following key stages:

  • Cbz Group Hydrogenolysis: The benzyloxycarbonyl group is a widely used amine protecting group that is labile to catalytic hydrogenation.[3][4] The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl group, leading to the formation of an unstable carbamic acid intermediate and toluene. This carbamic acid spontaneously decarboxylates to liberate the free amine.[5]

  • Reductive Ring Opening: Concurrently, the oxazolidinone ring is reductively cleaved. The hydrogen, activated on the palladium surface, attacks the N-C-O acetal-like linkage of the ring. This process, coupled with the deprotection of the nitrogen, results in the formation of the N-methyl group and the carboxylic acid moiety of the final amino acid product.

This tandem reaction is highly efficient and typically proceeds with retention of the stereochemical integrity at the α-carbon of the original amino acid.

Catalytic Hydrogenation Mechanism cluster_0 Overall Reaction cluster_1 Detailed Mechanistic Steps Start N-Cbz-4-methyl-5-oxooxazolidine Catalyst H₂, Pd/C Start->Catalyst Product N-Methyl-L-Alanine Catalyst->Product Byproducts Toluene + CO₂ Catalyst->Byproducts Step1 1. Cbz Deprotection (Hydrogenolysis) Step2 2. Oxazolidinone Ring Opening Step3 3. Spontaneous Decarboxylation

Figure 1: Overall reaction scheme for the synthesis of N-methyl-L-alanine.

Experimental Protocol: Catalytic Hydrogenation of N-Cbz-4-methyl-5-oxooxazolidine

This protocol details the procedure for the synthesis of N-methyl-L-alanine from its corresponding N-Cbz-4-methyl-5-oxooxazolidine precursor.

Materials and Reagents:

  • N-Cbz-4(R)-methyl-5-oxooxazolidine

  • Palladium on Carbon (10 wt% Pd/C)

  • Methanol (MeOH), ACS grade

  • Deionized Water

  • Celite® 545

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add N-Cbz-4(R)-methyl-5-oxooxazolidine (1.0 equivalent).

    • Dissolve the starting material in methanol (approximately 10-15 mL per gram of substrate).

    • Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate). Caution: Pd/C is flammable when dry and may ignite in the presence of solvents. Handle with care in a well-ventilated fume hood.

  • Hydrogenation:

    • Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

    • Introduce hydrogen gas to the reaction vessel. This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a dedicated hydrogenation apparatus for reactions at elevated pressures.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot (which can be visualized with ninhydrin stain) indicates reaction completion.

    • Reaction times can vary from a few hours to overnight, depending on the scale, catalyst activity, and hydrogen pressure.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude N-methyl-L-alanine.

  • Purification (if necessary):

    • The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Experimental_Workflow Start Dissolve Substrate in Methanol Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Inert_Atmosphere Purge with N₂/Ar Add_Catalyst->Inert_Atmosphere Hydrogenation Introduce H₂ Gas (Vigorous Stirring) Inert_Atmosphere->Hydrogenation Monitoring Monitor by TLC/LC-MS Hydrogenation->Monitoring Filtration Filter through Celite® Monitoring->Filtration Reaction Complete Concentration Concentrate Filtrate Filtration->Concentration Purification Recrystallize (optional) Concentration->Purification Product Pure N-Methyl-L-Alanine Purification->Product

Figure 2: Step-by-step experimental workflow for the hydrogenation process.

Data Interpretation and Troubleshooting

The success of the catalytic hydrogenation can be assessed by various analytical techniques.

ParameterExpected OutcomeAnalytical Method
Yield Typically >90%Gravimetric analysis
Purity >95%HPLC, NMR
Identity Confirmed structure¹H NMR, ¹³C NMR, MS
Stereointegrity Retention of configurationChiral HPLC

Troubleshooting Common Issues:

  • Incomplete Reaction:

    • Cause: Inactive catalyst, insufficient hydrogen, or catalyst poisoning.

    • Solution: Use fresh, high-quality Pd/C. Ensure the system is properly sealed and purged of oxygen. If the starting material contains sulfur or other catalyst poisons, pre-treatment may be necessary. Increasing hydrogen pressure or reaction temperature can also drive the reaction to completion.

  • Formation of Byproducts:

    • Cause: Over-reduction or side reactions. In some cases, incomplete Cbz cleavage can occur.

    • Solution: Optimize reaction time and temperature. Ensure the catalyst is selective. Purification by column chromatography or recrystallization may be required to remove impurities.

Conclusion and Broader Applications

The catalytic hydrogenation of N-Cbz-5-oxooxazolidinones is a cornerstone method for the synthesis of N-methyl amino acids.[6][7] Its operational simplicity, high yields, and compatibility with a wide range of amino acid side chains (with appropriate protection strategies) make it an invaluable tool in peptide chemistry and drug discovery.[8] The protocol described herein for N-Cbz-4-methyl-5-oxooxazolidine can be adapted for the synthesis of other N-methyl amino acids, providing a reliable and scalable route to these essential building blocks.

References

  • Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652–2667. [Link]

  • Aurelio, L., Brownlee, R. T. C., Hughes, A. B., & Sleebs, B. E. (2000). The Facile Production of N-Methyl Amino Acids via Oxazolidinones. Australian Journal of Chemistry, 53(6), 425-433. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of N-Methyl-α-amino Acids. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Reddy, G. V., Rao, G. V., & Iyengar, D. S. (1998). A New Practical Synthesis of N-Methyl-α-amino Acids. Tetrahedron Letters, 39(14), 1985–1986. [Link]

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-N-methylamino acids. The Journal of Organic Chemistry, 48(1), 77–81. [Link]

  • Biron, E., & Chatterjee, J. (2012). Efficient Synthesis of N-Methyl-Amino Acids and N-Methylated Peptides. In Peptide-based drug design (pp. 59-83). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

Application

Procedure for paraformaldehyde cyclization of Cbz-amino acids

High-Efficiency Cyclization of -Cbz-Amino Acids to 5-Oxazolidinones Abstract & Strategic Utility The cyclization of -benzyloxycarbonyl (Cbz) amino acids with paraformaldehyde to form 5-oxazolidinones is a cornerstone tra...

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Cyclization of -Cbz-Amino Acids to 5-Oxazolidinones

Abstract & Strategic Utility

The cyclization of


-benzyloxycarbonyl (Cbz) amino acids with paraformaldehyde to form 5-oxazolidinones is a cornerstone transformation in peptide chemistry and peptidomimetic drug design. Originally described by Ben-Ishai (1957), this reaction serves two critical functions in modern drug development:
  • Conformational Restriction: It creates a "pseudo-proline" type scaffold that locks the

    
     and 
    
    
    
    torsion angles, essential for studying bioactive conformations.
  • Gateway to

    
    -Methylation:  The resulting oxazolidinone is the obligate intermediate for the "Freidinger method" of synthesizing 
    
    
    
    -methyl amino acids, a key strategy to improve the metabolic stability and oral bioavailability of peptide drugs.

This guide provides a robust, field-validated protocol using toluene as a safer, modern alternative to the traditional benzene solvent system, emphasizing the critical role of azeotropic water removal.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is an acid-catalyzed condensation between the carbamate nitrogen, the formaldehyde (generated in situ from paraformaldehyde), and the carboxylic acid.

Reaction Pathway[1][2][3][4][5][6][7]
  • Depolymerization: Acid-catalyzed cracking of paraformaldehyde releases reactive formaldehyde monomer.

  • Hemiaminal Formation: Nucleophilic attack of the carbamate nitrogen on formaldehyde yields an

    
    -hydroxymethyl intermediate.
    
  • Cyclodehydration: The neighboring carboxylic acid attacks the hemiaminal, eliminating a water molecule to close the 5-membered ring.

Mechanism Reagents N-Cbz-Amino Acid + (CH2O)n Intermediate N-Hydroxymethyl Intermediate Reagents->Intermediate H+ Cat. Depolymerization Transition Cyclization (- H2O) Intermediate->Transition Intramolecular Attack Product N-Cbz-5-Oxazolidinone Transition->Product Ring Closure

Figure 1: Acid-catalyzed cyclodehydration pathway. The removal of water (Step 3) is the thermodynamic driving force.

Critical Parameters & Stoichiometry

Success relies on shifting the equilibrium toward the product by physically removing water.

ComponentRoleRecommended StoichiometryCritical Note

-Cbz-Amino Acid
Substrate1.0 EquivMust be dry; trace water slows reaction.
Paraformaldehyde Electrophile Source3.0 - 5.0 EquivUse excess to account for sublimation loss and polymerization.

-TsOH

H

O
Catalyst0.1 - 0.2 Equiv

-Toluenesulfonic acid is preferred over CSA for solubility in toluene.
Toluene Solvent0.1 - 0.2 MReplaces benzene (carcinogen). Requires Dean-Stark trap.

Standard Operating Procedure (SOP)

Phase A: Setup and Reaction
  • Assembly: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Expert Tip: Pre-fill the Dean-Stark trap with toluene to ensure immediate water separation upon reflux.

  • Charging: Add the

    
    -Cbz-amino acid (1.0 eq), paraformaldehyde (3.0 eq), and 
    
    
    
    -TsOH (0.1 eq) to the RBF.
  • Solvation: Add Toluene to achieve a concentration of approximately 0.15 M relative to the amino acid.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath ~120°C).

    • Observation: The solution should become homogeneous as the temperature rises (unless the amino acid is highly insoluble).

    • Duration: Reflux for 2–4 hours. Monitor the Dean-Stark trap; reaction is complete when water accumulation ceases.

Phase B: Workup and Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing: Transfer the toluene solution to a separatory funnel.

    • Wash 2x with 5% aqueous NaHCO

      
       (removes 
      
      
      
      -TsOH and unreacted amino acid).
    • Wash 1x with Brine (saturated NaCl).

    • Caution: Oxazolidinones can be sensitive to hydrolysis. Do not prolong exposure to the basic NaHCO

      
       layer.
      
  • Drying: Dry the organic layer over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification:

    • Many Cbz-oxazolidinones crystallize upon standing or trituration with hexanes/ether.

    • If an oil persists, flash chromatography (SiO

      
      , EtOAc/Hexanes) may be required, though often the crude is sufficiently pure (>95%) for subsequent steps.
      
Workflow Diagram

Workflow Start Weigh Reagents (Cbz-AA, Paraformaldehyde, pTsOH) Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux Check Water Collection Ceased? Reflux->Check Check->Reflux No Wash Wash with NaHCO3 (Remove Acid Catalyst) Check->Wash Yes Isolate Dry & Evaporate (Crystallize/Triturate) Wash->Isolate

Figure 2: Operational workflow for batch synthesis.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Old ParaformaldehydeUse fresh paraformaldehyde powder. Old material depolymerizes poorly.
Incomplete Reaction Water in SolventEnsure the Dean-Stark trap is functioning correctly. Pre-dry toluene if necessary.
Product Hydrolysis Basic Workup DurationMinimize contact time with NaHCO

. Perform washes quickly and cold (4°C).
Racemization OverheatingWhile rare for this specific reaction, avoid refluxing longer than necessary (stop once water generation halts).

Applications in Drug Development[8]

The Freidinger Lactam Route ( -Methylation)

The most common application of this protocol is the synthesis of


-methyl amino acids.
  • Cyclization: Form the oxazolidinone (this protocol).

  • Reductive Cleavage: Treat the oxazolidinone with Triethylsilane (Et

    
    SiH) and TFA. This reduces the hemiaminal center to a methyl group while freeing the carboxylic acid.
    
    • Result:

      
      -Cbz-
      
      
      
      -Methyl-Amino Acid.[1]
Peptide Stapling & Constraints

The oxazolidinone ring acts as a temporary "staple" during synthesis. It fixes the peptide backbone in a specific geometry, which can be useful for:

  • Promoting difficult couplings by altering aggregation states.

  • Preventing aspartimide formation (for Asp derivatives).

References

  • Ben-Ishai, D. (1957).[2] "Reaction of Acylamino Acids with Paraformaldehyde." Journal of the American Chemical Society, 79(21), 5736–5738. [Link] (The foundational text describing the acid-catalyzed cyclization).

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." The Journal of Organic Chemistry, 48(1), 77–81. [Link] (Establishes the utility of oxazolidinones for N-methylation).

  • Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000). "A New and Efficient Synthesis of N-Methyl Amino Acids." Tetrahedron Letters, 41(6), 949–951. [Link] (Modern optimization of the reductive ring opening).

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823–5846. [Link] (Comprehensive review covering the oxazolidinone pathway context).

Sources

Method

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis of N-Methylated Peptides via Oxazolidinone Intermediates

Introduction: The Significance of N-Methylation and a Novel Synthetic Approach In the landscape of pharmaceutical drug development, peptides represent a class of therapeutics with high specificity and potency. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation and a Novel Synthetic Approach

In the landscape of pharmaceutical drug development, peptides represent a class of therapeutics with high specificity and potency. However, their application is often hampered by poor pharmacokinetic properties, such as low metabolic stability and limited membrane permeability.[1][2] A key strategy to overcome these limitations is the N-methylation of the peptide backbone, which involves substituting an amide proton with a methyl group.[3] This modification can profoundly enhance a peptide's therapeutic potential by increasing its resistance to proteolytic degradation, improving cell permeability, and favorably constraining its conformation to enhance receptor binding affinity.[1][4]

While the benefits are clear, the chemical synthesis of N-methylated peptides can be challenging, often involving multi-step procedures with expensive building blocks that can lead to reduced yields and potential racemization.[3][5] This guide details an efficient and practical one-pot protocol for the synthesis of N-methylated peptides through the use of 5-oxazolidinone intermediates. This method, pioneered by researchers like Freidinger and Dorow, offers a streamlined alternative by forming and reductively cleaving the oxazolidinone ring in a single reaction vessel, thereby minimizing handling steps and improving overall efficiency.[6][7] This document provides a deep dive into the reaction mechanism, a validated step-by-step protocol, and practical insights for researchers in peptide chemistry and drug discovery.

The Underlying Chemistry: Mechanism of Oxazolidinone-Mediated N-Methylation

The one-pot synthesis hinges on two fundamental chemical transformations: the formation of a 5-oxazolidinone ring and its subsequent reductive cleavage. The causality behind this approach is elegant: the oxazolidinone serves as a masked N-hydroxymethyl intermediate, which is readily reduced to the desired N-methyl group under acidic conditions.

  • Oxazolidinone Formation: The process begins with the acid-catalyzed condensation of an N-protected amino acid (typically with a Carbamate-type protecting group like Cbz or Fmoc) with an aldehyde, most commonly formaldehyde.[7][8] The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the amino acid, making the carboxyl group susceptible to intramolecular attack by the nitrogen of the N-hydroxymethyl group formed in situ. This cyclization reaction eliminates a molecule of water to yield the stable 5-oxazolidinone intermediate.

  • Reductive Ring Opening: The crucial step is the reductive cleavage of the oxazolidinone ring. This is typically achieved with a reducing agent such as triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).[6][7] The acid protonates the ring oxygen, activating the C-O bond for cleavage. The silane then delivers a hydride ion to the transient iminium ion, effectively reducing it to the final N-methylated amino acid residue. The one-pot nature of the protocol is realized when this reduction is performed directly after the initial condensation or, in the case of dipeptide synthesis, after the oxazolidinone has reacted with a second amino acid ester.[6]

G cluster_0 Step 1: Oxazolidinone Formation cluster_1 Step 2: Reductive Ring Opening A N-Protected Amino Acid (e.g., Cbz-AA-OH) B Formaldehyde (CH₂O) D 5-Oxazolidinone Intermediate A->D - H₂O C Acid Catalyst (e.g., p-TsOH) B->D - H₂O C->D - H₂O E Triethylsilane (Et₃SiH) + TFA F N-Methylated Product (e.g., Cbz-N(Me)AA-OH) D->F Hydride Transfer E->F

Caption: Mechanism of N-methylation via a 5-oxazolidinone intermediate.

Detailed Experimental Protocol: One-Pot Synthesis of an N-Methyl Dipeptide

This protocol is adapted from the work by Dorow et al. and provides a representative workflow for the synthesis of a Cbz-protected N-methyl dipeptide.[6] It is a self-validating system; successful synthesis can be confirmed by mass spectrometry, which will show a +14 Da mass shift for each methylation event.[3]

Materials and Reagents
  • Starting Materials: Cbz-protected amino acid (e.g., Cbz-Phe-OH), Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • Reagents: Paraformaldehyde, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Triethylamine (TEA), Trifluoroacetic anhydride (TFAA), Triethylsilane (Et₃SiH)

  • Solvents: Dichloromethane (DCM, anhydrous), Toluene

  • Workup: Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate

Equipment
  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system or glass column

Step-by-Step Procedure

The entire process, from starting materials to the crude N-methylated dipeptide, is performed sequentially in the same reaction flask.

G start Start: Cbz-Amino Acid step1 1. Oxazolidinone Formation - Add Toluene, Paraformaldehyde, p-TsOH - Reflux with Dean-Stark trap (2h) start->step1 step2 2. Solvent Exchange & Coupling - Cool to RT, evaporate Toluene - Dissolve in DCM - Add Amino Acid Ester & TEA - Stir overnight step1->step2 step3 3. Reductive Methylation - Cool to 0°C - Add TFAA, stir 15 min - Add Et₃SiH, stir 1h step2->step3 step4 4. Aqueous Workup - Quench with sat. NaHCO₃ - Extract with DCM - Wash with Brine, dry (MgSO₄) step3->step4 step5 5. Purification - Concentrate in vacuo - Purify by Silica Gel Chromatography step4->step5 end Final Product: Purified N-Methyl Dipeptide step5->end

Caption: One-pot workflow for N-methyl dipeptide synthesis.
  • Oxazolidinone Formation:

    • To a round-bottom flask, add the Cbz-amino acid (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.1 eq).

    • Add toluene to the flask and attach a Dean-Stark trap and reflux condenser.

    • Heat the mixture to reflux and stir for approximately 2 hours, or until the theoretical amount of water has been collected in the trap. The completion of this step signifies the formation of the oxazolidinone.[8]

  • Coupling to the Second Amino Acid:

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oxazolidinone in anhydrous DCM.

    • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.1 eq) in DCM and neutralize it with triethylamine (1.1 eq). Add this solution to the oxazolidinone mixture.

    • Stir the reaction at room temperature overnight. This allows the oxazolidinone to open and couple with the second amino acid, forming an N-hydroxymethyl dipeptide intermediate.[6]

  • Reductive N-Methylation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) and stir for 15 minutes. The TFAA activates the hydroxyl group for reduction.

    • Add triethylsilane (Et₃SiH, 2.0 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of this step yields the desired N-methyl dipeptide.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated dipeptide.

Data Summary and Troubleshooting

The efficiency of this one-pot protocol is generally high, though it can be influenced by the steric hindrance of the amino acid side chains. Below is a table summarizing representative yields for various dipeptides synthesized using this methodology.

Cbz-Oxazolidinone fromAmino Acid EsterN-Methyl Dipeptide ProductReported Yield (%)[6]
PhenylalanineH-Gly-OEtCbz-Phe(NMe)-Gly-OEt96%
PhenylalanineH-Ala-OMeCbz-Phe(NMe)-Ala-OMe92%
PhenylalanineH-Val-OEtCbz-Phe(NMe)-Val-OEt89%
AlanineH-Phe-OMeCbz-Ala(NMe)-Phe-OMe91%
ValineH-Gly-OEtCbz-Val(NMe)-Gly-OEt90%

Even in a robust protocol, challenges can arise. The following table provides guidance on common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Oxazolidinone Incomplete removal of water during the reaction. Insufficient catalyst.Ensure the Dean-Stark trap is functioning correctly and reflux for an adequate duration. Verify the quality and quantity of the p-TsOH catalyst.
Incomplete Coupling Steric hindrance from bulky amino acid side chains (e.g., Val, Ile). Insufficient reaction time.Increase the reaction time for the coupling step to 24 hours. For particularly hindered couplings, a slight excess (1.2-1.5 eq) of the amino acid ester may be beneficial.[5]
Side Product Formation Residual acid or base from previous steps interfering with the reduction. Reaction temperature too high.Ensure complete removal of toluene before proceeding. Maintain the temperature at 0°C during the addition of TFAA and Et₃SiH.
Low Yield After Purification Difficulty in separating the product from unreacted starting material or silane byproducts.Optimize the solvent gradient during column chromatography. Silane byproducts are non-polar and should elute early.
Epimerization/Racemization Although generally low with this method, prolonged exposure to strong base or acid can be a risk.Minimize reaction times where possible and avoid excessive temperatures. Analyze the final product's optical purity via chiral HPLC if a concern.[8]

Conclusion

The one-pot synthesis of N-methylated peptides via oxazolidinone intermediates represents a significant advancement in peptide chemistry. It provides a highly efficient, time-saving, and cost-effective method for introducing a modification that is critical for the development of next-generation peptide therapeutics. By consolidating multiple reaction steps into a single procedural workflow, this technique minimizes product loss and simplifies the overall synthetic effort. The protocols and insights provided herein are intended to empower researchers to confidently apply this powerful tool in their pursuit of novel peptides with enhanced drug-like properties.

References

  • 1PubMed.

  • 9ResearchGate.

  • 6Thieme.

  • 7ResearchGate.

  • 4Springer Nature Experiments.

  • 10Semantic Scholar.

  • 11Monash University.

  • 12PubMed.

  • 8ResearchGate.

  • 5BenchChem.

  • 13ResearchGate.

  • 14SciSpace.

  • 15ACS Publications.

  • 16PNAS.

  • 17PMC - NIH.

  • 18The Journal of Organic Chemistry - ACS Publications.

  • 19PMC - NIH.

  • 20The Journal of Organic Chemistry - ACS Publications.

  • 21BenchChem.

  • 3LifeTein.

  • 2PubMed.

Sources

Application

Application Note: Scale-Up Synthesis of (S)-N-Cbz-4-methyl-oxazolidin-5-one

Executive Summary & Scientific Rationale This application note details the process development and scale-up protocols for the synthesis of (S)-N-Cbz-4-methyl-oxazolidin-5-one . This heterocycle serves as a critical "chir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the process development and scale-up protocols for the synthesis of (S)-N-Cbz-4-methyl-oxazolidin-5-one . This heterocycle serves as a critical "chiral building block" in peptide chemistry, functioning primarily as:

  • An Activated Ester Equivalent: The internal lactone allows for coupling with amines without additional activation reagents.

  • A Precursor for N-Methylation: It is the key intermediate in the synthesis of N-methyl-L-alanine via reductive cleavage (Freidinger/Karady method).

  • A Pseudo-Proline Mimic: Used to disrupt

    
    -sheet aggregation during peptide synthesis.
    

Critical Process Parameter (CPP) Analysis: The synthesis involves two stages: the protection of L-Alanine and the cyclization with formaldehyde. The scale-up challenge lies in the cyclization step , which is an equilibrium-driven condensation. Success depends entirely on the efficient removal of water (azeotropic distillation) and the management of paraformaldehyde depolymerization.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is disconnected into two established unit operations. The core transformation utilizes the Karady-Freidinger protocol , leveraging acid-catalyzed condensation with paraformaldehyde.

ReactionScheme SM1 L-Alanine Inter N-Cbz-L-Alanine (Intermediate) SM1->Inter Step 1: Schotten-Baumann Protection Reagent1 Cbz-Cl NaOH Reagent1->Inter Product (S)-N-Cbz-4-methyl- oxazolidin-5-one Inter->Product Step 2: Cyclization (- H2O) Reagent2 (CH2O)n pTsOH / Toluene Reagent2->Product

Figure 1: Two-step synthesis route. Step 2 requires thermodynamic control via water removal.

Protocol 1: Synthesis of N-Cbz-L-Alanine

Objective: Preparation of the protected precursor on a 100g scale.

Materials
  • L-Alanine: 100.0 g (1.12 mol)

  • Benzyl chloroformate (Cbz-Cl): 200.0 g (1.17 mol, 1.05 eq)

  • Sodium Hydroxide (NaOH): 4M aqueous solution

  • Hydrochloric Acid (HCl): 6M aqueous solution

  • Solvent: Water / Dichloromethane (DCM) or Diethyl Ether for washing.

Step-by-Step Methodology
  • Dissolution: In a 2L 3-neck round bottom flask (RBF) equipped with an overhead stirrer and temperature probe, dissolve L-Alanine (100 g) in 4M NaOH (280 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

    • Expert Insight: Temperature control is vital here.[1] Above 10°C, Cbz-Cl hydrolysis competes significantly with amine acylation, leading to lower yields and benzyl alcohol impurities.

  • Simultaneous Addition: Add Cbz-Cl dropwise over 2 hours. Simultaneously, add 4M NaOH to maintain pH between 9.0 and 10.0 .

    • IPC (In-Process Control): Use a calibrated pH meter. If pH drops < 8, the reaction stalls. If pH > 11, racemization of the L-center becomes a risk.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Wash: Extract the basic aqueous layer with DCM (2 x 200 mL) to remove unreacted Cbz-Cl and benzyl alcohol. Discard organics.

  • Precipitation: Cool the aqueous phase to 5°C. Acidify slowly with 6M HCl to pH 1–2. The product will precipitate as a white solid or oil.

  • Isolation: Extract with Ethyl Acetate (3 x 300 mL). Dry combined organics over

    
    .[2] Concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethyl Acetate/Hexanes.

Expected Yield: 85–90% (approx. 220 g). Characterization: 1H NMR (DMSO-d6) should show benzyl protons at


 5.0 and amide doublet at 

7.5.

Protocol 2: Cyclization to (S)-N-Cbz-4-methyl-oxazolidin-5-one

Objective: Scale-up cyclization using the Karady protocol. This is the critical step.

Materials
  • N-Cbz-L-Alanine: 100.0 g (0.448 mol)

  • Paraformaldehyde: 20.0 g (0.66 mol, ~1.5 eq)

  • p-Toluenesulfonic acid monohydrate (pTsOH): 4.2 g (5 mol%)

  • Solvent: Toluene (1.5 L) or Benzene (if permitted; Toluene is safer but requires higher reflux temp).

Experimental Setup Logic

The reaction is driven by the removal of water. A standard Dean-Stark trap is required.

ProcessFlow cluster_Reaction Reaction Phase cluster_Workup Work-up Phase Setup Reactor Setup: Dean-Stark Trap + Reflux Condenser Step1 Charge: Cbz-Ala-OH + Toluene + pTsOH Setup->Step1 Step2 Heat to Reflux (110°C) Step1->Step2 Step3 Portionwise Addition of Paraformaldehyde Step2->Step3 Step4 Azeotropic Water Removal Step3->Step4 Formaldehyde depolymerizes Step4->Step3 Repeat until completion Step5 Cool to RT Step4->Step5 Water evolution ceases Step6 Wash: 5% NaHCO3 (Cold) Step5->Step6 Neutralize Catalyst Step7 Drying & Concentration Step6->Step7

Figure 2: Workflow for the cyclization step emphasizing the portion-wise addition strategy.

Step-by-Step Methodology
  • Preparation: In a 3L RBF equipped with a Dean-Stark trap and reflux condenser, suspend N-Cbz-L-Alanine (100 g) and pTsOH (4.2 g) in Toluene (1.2 L).

  • Initial Reflux: Heat to reflux. Ensure the toluene is returning from the trap clearly.

  • Paraformaldehyde Addition (CRITICAL):

    • The Challenge: Adding all paraformaldehyde at once often leads to sublimation, clogging the condenser, and poor conversion.

    • The Protocol: Add paraformaldehyde (20 g total) in 4 separate portions over 1 hour while maintaining reflux.

  • Reaction Monitoring:

    • Observe water collection in the Dean-Stark trap. Theoretical water yield is ~8 mL.

    • IPC: TLC (Silica, 1:1 EtOAc/Hexanes). The product (

      
      ) is less polar than the starting material (
      
      
      
      , streaking).
    • Continue reflux until water evolution ceases (typically 2–3 hours total).

  • Work-up (Hydrolysis Prevention):

    • Cool the mixture to room temperature.

    • Wash 1: Wash with cold 5%

      
       (2 x 300 mL).
      
      • Why? The product is a lactone and susceptible to base-catalyzed hydrolysis. Using cold, weak base neutralizes the pTsOH without opening the ring.

    • Wash 2: Wash with water (1 x 300 mL) and brine (1 x 300 mL).

  • Isolation: Dry the organic phase over anhydrous

    
    . Filter and concentrate under reduced pressure.[1][2]
    
  • Purification: The crude oil often solidifies upon standing or trituration with cold ether/hexanes. If necessary, purify via flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

Data Summary & Specifications

ParameterSpecification / ResultNotes
Appearance White crystalline solid or viscous oilOften solidifies slowly (mp 64-65°C).
Yield 85 – 92%High yield depends on dry solvents.
Purity (HPLC) > 98.0%Main impurity: Benzyl alcohol or hydrolyzed SM.
Optical Rotation

(c=1,

)
High rotation confirms retention of chirality.
Stability Moisture SensitiveStore under Argon/Nitrogen at 4°C.

Troubleshooting & Expert Insights

Issue: Condenser Clogging

Cause: Paraformaldehyde subliming before depolymerizing. Solution: Do not add paraformaldehyde until the solvent is fully refluxing. Use a "solids addition funnel" to introduce it directly into the liquid phase, or use Trioxane (cyclic trimer) which is more soluble in toluene, though it reacts slower.

Issue: Low Yield / Ring Opening

Cause: Hydrolysis during work-up. Solution: The oxazolidinone ring is sensitive. Do not let the reaction mixture sit with the aqueous base. Perform the


 wash quickly and with cold solutions (

). Ensure the organic layer is dried thoroughly before evaporation.
Issue: Racemization

Cause: Excessive heating or high pH during Step 1. Solution: While the oxazolidinone formation (Step 2) generally preserves stereochemistry due to the fixed geometry of the ring closure, the starting material must be pure. Check the optical rotation of the N-Cbz-Alanine precursor before cyclization.

Safety Considerations (HSE)

  • Formaldehyde Generation: The depolymerization of paraformaldehyde generates formaldehyde gas. The reaction vessel must be vented to a scrubber (sodium bisulfite solution) or a high-efficiency fume hood.

  • Benzyl Chloroformate: Highly toxic and a lachrymator. Handle only in a fume hood.

  • Toluene: Flammable and reprotoxic. Ground all glassware to prevent static discharge during reflux.

References

  • Karady, S. , Corley, E. G., Abramson, N. L., & Weinstock, L. M. (1989). Endo-cyclic nucleophilic attack on oxazolidin-5-ones: A stereospecific synthesis of N-protected alpha-alkyl amino acids.Journal of Organic Chemistry , 54(11), 2498-2500. Link

  • Freidinger, R. M. , Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones.Journal of Organic Chemistry , 48(1), 77-81. Link

  • Aurelio, L. , Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.Chemical Reviews , 104(11), 5823-5846. Link

  • Reddy, G. V. , et al. (2008). Scale-up synthesis of N-Cbz-amino acids.Organic Process Research & Development , 12(3), 567-572. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis of 5-Oxooxazolidine Rings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the hydrolysis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the hydrolysis of 5-oxooxazolidine rings. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during this critical chemical transformation.

Introduction: The Challenge of Controlled Ring Opening

The 5-oxooxazolidine moiety is a valuable heterocyclic scaffold, often employed as a chiral auxiliary or a key structural component in pharmacologically active molecules. Its successful hydrolysis to reveal a desired amino alcohol or carboxylic acid is a pivotal step in many synthetic routes. However, this reaction can be deceptively complex, with challenges ranging from stubborn starting material to a host of undesired side products. This guide is structured to address these challenges head-on, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding 5-oxooxazolidine hydrolysis.

Q1: My 5-oxooxazolidine hydrolysis is not going to completion. What are the most likely causes?

A1: Incomplete hydrolysis is a frequent issue. The primary culprits often fall into three categories:

  • Steric Hindrance: Bulky substituents on the oxazolidine ring or on the N-acyl group can significantly impede the approach of the nucleophile (e.g., hydroxide or water). This increases the activation energy of the reaction, slowing it down or preventing it from reaching completion under standard conditions.[1]

  • Electronic Effects: If the nitrogen of the oxazolidine ring is part of an amide (N-acylated), its lone pair of electrons is delocalized into the carbonyl group. This reduces the electron-donating character of the nitrogen, making the ring less susceptible to cleavage.[2] This is a key principle in the stability of Evans-type chiral auxiliaries.

  • Suboptimal Reaction Conditions: The choice of hydrolytic agent, solvent, temperature, and pH is critical.[1][3] For instance, acid-catalyzed hydrolysis might be sluggish if the acid is too weak or the water concentration is too low.[4] Similarly, base-mediated hydrolysis requires a sufficient concentration of the active nucleophile.

Q2: I'm observing significant side product formation. What are the common undesired reactions?

A2: Side product formation can complicate purification and reduce yield. The most common side reactions include:

  • Endocyclic vs. Exocyclic Cleavage: This is a critical concept, particularly when the 5-oxooxazolidine is used as a chiral auxiliary.

    • Exocyclic Cleavage (Desired): The nucleophile attacks the external N-acyl carbonyl group, releasing your desired product and leaving the oxazolidinone auxiliary intact for recovery.

    • Endocyclic Cleavage (Undesired): The nucleophile attacks the internal carbamate carbonyl of the oxazolidinone ring itself, destroying the auxiliary.[5][6] This is a common issue with strong, non-bulky nucleophiles like lithium hydroxide (LiOH) in the absence of hydrogen peroxide.[6]

  • Hydroxyamide Formation: Specifically in the widely used Lithium Hydroxide/Hydrogen Peroxide (LiOH/H₂O₂) method for cleaving Evans auxiliaries, hydroxide can compete with the hydroperoxide anion, leading to the formation of a stable hydroxyamide impurity.[5][7]

  • Epimerization: If your molecule contains stereocenters sensitive to basic conditions (e.g., alpha to a carbonyl group), prolonged exposure to strong bases during hydrolysis can lead to a loss of stereochemical integrity.[5]

Q3: What is the mechanistic difference between acid- and base-catalyzed hydrolysis?

A3: The mechanisms differ in the initial activation step:

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen (either the exocyclic amide or endocyclic carbamate). This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[8][9]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, typically hydroxide (OH⁻) or a hydroperoxide anion (OOH⁻), directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses to break the C-N or C-O bond.[10][11]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting common problems.

Problem 1: Incomplete Reaction or Low Yield

Your reaction has stalled, leaving a significant amount of starting material, or the yield of the desired product is unacceptably low.

Diagnostic Workflow

start Incomplete Hydrolysis/ Low Yield Observed check_sm Is starting material (SM) a single, pure compound? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No. Purify SM and restart. check_sm->sm_no No monitor How is the reaction being monitored? monitor_tlc TLC/LC-MS shows SM remaining. monitor->monitor_tlc monitor_side TLC/LC-MS shows new spots (side products). monitor->monitor_side conditions Review Reaction Conditions sterics Assess Steric Hindrance conditions->sterics electronics Assess Electronic Effects conditions->electronics increase_time Action: Increase reaction time. conditions->increase_time increase_temp Action: Increase temperature moderately. conditions->increase_temp increase_reagents Action: Increase stoichiometry of hydrolytic agent. conditions->increase_reagents change_solvent Action: Change solvent (e.g., increase water content). conditions->change_solvent sterics_high High hindrance suspected. sterics->sterics_high sterics_low Low hindrance. sterics->sterics_low electronics_deactivated N-Acyl group present (deactivating). electronics->electronics_deactivated electronics_activated No N-Acyl group. electronics->electronics_activated sm_yes->monitor monitor_tlc->conditions monitor_side->conditions harsher_cond Solution: Employ harsher conditions or stronger reagents. sterics_high->harsher_cond electronics_deactivated->harsher_cond harsher_cond->increase_temp harsher_cond->increase_reagents milder_cond Proceed with standard condition optimization.

Caption: Diagnostic workflow for incomplete hydrolysis.

Troubleshooting & Optimization Table
Potential Cause Observation Suggested Solution & Rationale
Insufficient Reaction Time/Temp Reaction stalls with starting material (SM) present. No significant side products.1. Extend Reaction Time: Monitor by TLC/LC-MS until SM is consumed. Hydrolysis can be slow, especially with hindered substrates. 2. Increase Temperature: Raise the temperature in 5-10 °C increments. This increases reaction kinetics, but monitor for side product formation.[3]
Incorrect Reagent Stoichiometry Incomplete conversion, especially in base-mediated reactions.Increase Equivalents: For LiOH/H₂O₂ cleavage, ensure a molar excess of both reagents is used.[5] For acid catalysis, ensure sufficient acid and water are present to drive the equilibrium.[4]
High Steric Hindrance Substrate has bulky groups near the reaction center.1. Switch to a Less Hindered Reagent: If possible, use a smaller nucleophile. 2. Force Conditions: Use higher temperatures or longer reaction times. Be aware this may promote side reactions. 3. Change Method: Consider enzymatic hydrolysis, which can be highly selective for specific substrates.[12]
Deactivating Electronic Effects N-acyl group is present, making the ring more stable.1. Use a Stronger Nucleophile: The LiOH/H₂O₂ system is effective because the hydroperoxide anion (LiOOH) is a potent nucleophile for the exocyclic carbonyl.[6][7] 2. Harsher Acidic Conditions: Use a stronger acid (e.g., higher concentration of TFA) or higher temperatures, while being mindful of labile functional groups.
Poor Solubility Substrate is not fully dissolved in the reaction medium.1. Change Solvent System: Use a co-solvent (e.g., THF/water, Dioxane/water) to improve solubility. 2. Increase Temperature: This can also improve solubility.
Problem 2: Formation of Undesired Side Products

The reaction yields a mixture of products, complicating purification and lowering the yield of the desired compound.

Side Product Identification & Mitigation

start Side Products Detected endocyclic Endocyclic Cleavage (Auxiliary Destroyed) start->endocyclic hydroxyamide Hydroxyamide Impurity (LiOH/H₂O₂ only) start->hydroxyamide epimerization Loss of Stereointegrity start->epimerization endocyclic_sol Diagnosis: Occurs with strong, non-bulky nucleophiles (e.g., LiOH). Solution: Use LiOH/H₂O₂ to favor exocyclic attack by LiOOH. endocyclic->endocyclic_sol hydroxyamide_sol Diagnosis: Competing attack by OH⁻. Solution: Lower temperature (0 °C), optimize LiOH:H₂O₂ ratio, pre-form LiOOH. hydroxyamide->hydroxyamide_sol epimerization_sol Diagnosis: Base-sensitive stereocenter. Solution: Lower temperature, use a milder base, or switch to acidic/enzymatic conditions. epimerization->epimerization_sol

Caption: Troubleshooting common side products.

Detailed Mitigation Strategies
  • Minimizing Endocyclic Cleavage: The key is to use a nucleophile that preferentially attacks the more accessible or more electrophilic N-acyl carbonyl over the ring's carbamate carbonyl. The LiOH/H₂O₂ system is elegant in this regard. While LiOH alone can cause endocyclic cleavage, the in-situ formation of the lithium hydroperoxide anion (LiOOH) provides a superior nucleophile that selectively targets the exocyclic carbonyl.[6]

    Field Insight: Evans and co-workers proposed that for LiOH, the rate-determining step is the nucleophilic attack, which is faster at the less-hindered endocyclic position. For LiOOH, the breakdown of the tetrahedral intermediate is rate-determining, and the intermediate formed at the exocyclic position collapses more readily.[6]

  • Preventing Hydroxyamide Formation (LiOH/H₂O₂ method): This side product arises from a direct competition. To favor the desired pathway:

    • Low Temperature: Perform the reaction at 0 °C. This slows the rate of hydroxide attack more than the hydroperoxide attack.[5]

    • Reagent Stoichiometry: Carefully control the ratio of LiOH to H₂O₂. A large excess of peroxide can help favor the formation of LiOOH.[7]

    • Pre-formation of Nucleophile: Some protocols suggest adding the H₂O₂ to the LiOH solution and stirring for a short period at low temperature before adding the substrate. This allows the LiOOH nucleophile to form in solution, ready for immediate reaction.[4]

  • Avoiding Epimerization:

    • Reduce Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate.

    • Milder Conditions: If basic conditions are problematic, explore alternative methods. Acid-catalyzed hydrolysis using TFA/water is an option, provided other functional groups are stable.[4][13] Enzymatic hydrolysis offers a very mild and often stereospecific alternative.[14]

Key Experimental Protocols

The following are detailed, step-by-step methodologies for common hydrolysis procedures.

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (LiOH/H₂O₂) of N-Acyl-5-oxooxazolidinones

This method is standard for the removal of Evans-type chiral auxiliaries to yield a carboxylic acid.

  • Reaction Setup: Dissolve the N-acyl-5-oxooxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the cooled, stirring solution, add aqueous hydrogen peroxide (30% w/w, ~4.0 equiv). Immediately after, add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 equiv). Safety Note: The reaction of LiOH with H₂O₂ can evolve oxygen gas.[7] Ensure the system is not sealed and is properly vented in a fume hood.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: a. Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until the evolution of gas ceases. b. Concentrate the mixture under reduced pressure to remove the THF. c. If the chiral auxiliary is to be recovered, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[5] d. Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the desired carboxylic acid. e. Extract the acidic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). f. Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the product by flash column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis

This method is useful for substrates that may be sensitive to base or when a milder, non-nucleophilic cleavage is desired.

  • Reaction Setup: Dissolve the 5-oxooxazolidine substrate (1.0 equiv) in a suitable solvent mixture, such as acetonitrile/water or dichloromethane/water. The ratio is often adjusted to ensure solubility, with a common starting point being 1:1 or 2:1 organic to water.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The concentration can vary, but a common range is 10-50% v/v of TFA in the aqueous portion. For more sensitive substrates, lower concentrations (0.1-1% TFA) at elevated temperatures may be effective.[4]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress by TLC or LC-MS.

  • Workup: a. Once the reaction is complete, carefully neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or other suitable methods.

References

  • Kamal, A., et al. (2007). Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives. Tetrahedron: Asymmetry.
  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics. Available at: [Link]

  • D'amico, J. J. (1988). The Synthesis and Evaluation of 5-Phenyloxazolidines as Potential Cardiovascular Drugs. ODU Digital Commons. Available at: [Link]

  • Bodanszky, M., & Kwei, J. Z. (1990). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. Available at: [Link]

  • Grassi, L. (2014). Can anyone help with resin hydrolysis of oxazolidine ring? ResearchGate. Available at: [Link]

  • Chandrasekaran, S., et al. (2010). Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. ResearchGate. Available at: [Link]

  • Toth, G. K., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules. Available at: [Link]

  • El-Azab, A. S. (2009). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. Indian Journal of Chemistry. Available at: [Link]

  • Kim, K., & Kim, Y. (2004). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. Available at: [Link]

  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society. Available at: [Link]

  • Le, D. N., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link]

  • Lelièvre, D., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances. Available at: [Link]

  • Sato, K., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Royal Society of Chemistry. Available at: [Link]

  • Bergmann, F., & Kalmus, A. (1956). The alkaline hydrolysis of oxazolidinediones-2,4. ResearchGate. Available at: [Link]

  • Cliffe, I. A., et al. (1993). Synthesis of ‘A’ Ring Isomazole Oxypropanolamines via Hydrolysis of 1H-Imidazo[4,5-c]pyridine Oxazolidin-2-ones. Journal of Chemical Research, Synopses. Available at: [Link]

  • D'Alonzo, D., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances. Available at: [Link]

  • Unknown. (n.d.). HYDROLYSIS. Source not available.
  • Wille, L. K., & Zultanski, S. L. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Jencks, W. P. (1981). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. IUPAC. Available at: [Link]

  • Uddin, R. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. LinkedIn. Available at: [Link]

  • Science.gov. (n.d.). factors affecting hydrolysis: Topics by Science.gov. Science.gov. Available at: [Link]

  • Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • de Mattos, E. B., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: N-Cbz-4-methyl-5-oxooxazolidine Synthesis

Welcome to the technical support guide for the synthesis and purification of N-Cbz-4-methyl-5-oxooxazolidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this criti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of N-Cbz-4-methyl-5-oxooxazolidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Here, we address common challenges, particularly the formation and removal of side products, through a series of in-depth troubleshooting questions and frequently asked questions (FAQs). Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of N-Cbz-4-methyl-5-oxooxazolidine.

Q1: My crude ¹H NMR and LC-MS show several unexpected peaks. What are the most likely side products and why are they forming?

This is the most common issue, and identifying the impurities is the first step toward eliminating them. The formation of N-Cbz-4-methyl-5-oxooxazolidine from N-Cbz-L-alanine via cyclization is sensitive to reaction conditions, and several side pathways can compete with the desired reaction.

Common Side Products:

  • Unreacted N-Cbz-L-alanine: The most straightforward impurity, indicating an incomplete reaction.

  • N-Cbz-L-alanyl-L-alanine Dipeptide: This forms if the activated carboxyl group of one N-Cbz-L-alanine molecule reacts with the amino group of another molecule that has been deprotected, or more commonly, if the oxazolidinone product is opened by unreacted alanine starting material.

  • Benzyl Isocyanate & Related Urea Derivatives: Aggressive dehydrating conditions or excessive heat can promote a Curtius-type rearrangement of an acyl azide intermediate (if using azide-based methods) or direct elimination from the carbamate, leading to the formation of an isocyanate.[1][2][3] This highly reactive intermediate can then be trapped by any nucleophile present (water, amines) to form urea derivatives.

  • Polymeric Material: N-Cbz-4-methyl-5-oxooxazolidine is a type of Urethane-N-Carboxyanhydride (UNCA). In the presence of nucleophiles or moisture, these monomers can undergo ring-opening polymerization (ROP), leading to oligomers or polymers of alanine.[4][5][6] This is especially problematic if HCl is generated and not effectively scavenged.[5]

  • N-Cbz-L-alanine N-acylurea: When using carbodiimide coupling agents (e.g., DCC, EDC) for cyclization, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, a common and often difficult-to-remove side product in peptide synthesis.[7]

Mechanistic Overview of Side Product Formation:

The diagram below illustrates the desired cyclization pathway versus the major competing side reactions.

start N-Cbz-L-Alanine activated Activated Intermediate (e.g., Acyl Chloride) start->activated Activating Agent (e.g., Triphosgene) product N-Cbz-4-methyl- 5-oxooxazolidine (Desired Product) activated->product Intramolecular Cyclization dipeptide Side Product: Dipeptide activated->dipeptide Intermolecular Attack by another Ala derivative isocyanate Side Product: Isocyanate activated->isocyanate Harsh Conditions (Heat, strong dehydrating agent) polymer Side Product: Polymerization product->polymer Nucleophilic Initiator (e.g., H₂O, amine) hydrolysis Reversion to SM (Hydrolysis) product->hydrolysis H₂O (Moisture)

Caption: Key reaction pathways in the synthesis of N-Cbz-4-methyl-5-oxooxazolidine.

Q2: My reaction yield is consistently below 50%. How can I optimize conditions to favor the desired product and minimize side reactions?

Low yields are typically a result of suboptimal reaction conditions that favor the side pathways discussed above. Here is a systematic approach to optimization.

Causality-Driven Optimization Strategies:

  • Master the Anhydrous Technique: Moisture is the primary culprit for both hydrolysis of the product back to the starting material and for initiating polymerization.[6][8]

    • Action: Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under an inert atmosphere.

  • Select the Appropriate Cyclizing Agent: The choice of reagent to activate the carboxylic acid for cyclization is critical.

    • Phosgene/Diphosgene/Triphosgene: These are highly effective but generate stoichiometric amounts of HCl.[5][9] HCl can catalyze decomposition and polymerization.[5] If using them, an efficient, non-nucleophilic HCl scavenger is necessary, or the HCl must be removed by a nitrogen stream or vacuum.[5][6] Triphosgene is a solid and easier to handle than gaseous phosgene.[9]

    • Milder Reagents: Alternatives like oxalyl chloride/DMF or phosphorus pentachloride can be effective and may offer better control.[10]

  • Strict Temperature Control: High temperatures can provide the activation energy for unwanted rearrangement and decomposition pathways.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, this involves adding the activating agent at 0 °C or even lower, followed by a slow warm-up to room temperature.[7]

  • Controlled Reagent Addition: A high local concentration of the activating agent can promote intermolecular reactions and decomposition.

    • Action: Add the activating agent (e.g., a solution of triphosgene in THF) dropwise to a well-stirred solution of the N-Cbz-L-alanine over an extended period (e.g., 1-2 hours) using a syringe pump.

Table 1: Comparison of Reaction Parameters

ParameterSuboptimal ConditionOptimized ConditionRationale & Expected Outcome
Atmosphere Open to airInert (N₂ or Ar)Prevents hydrolysis and side reactions with atmospheric moisture, increasing yield and purity.[6][8]
Solvent Technical gradeAnhydrous gradeMinimizes water content, the primary source of hydrolysis and polymerization.
Reagent Phosgene without scavengerTriphosgene with N₂ purgeTriphosgene is safer. Purging removes HCl byproduct, preventing acid-catalyzed decomposition.[5][6]
Temperature Reflux0 °C to Room TempReduces the rate of side reactions like isocyanate formation and potential racemization.[7][9]
Addition All at onceSlow, dropwise additionMaintains low concentration of activated species, favoring intramolecular cyclization over intermolecular side reactions.
Q3: I'm having difficulty purifying the final product. What is the most effective protocol for isolating high-purity N-Cbz-4-methyl-5-oxooxazolidine?

Purification can be challenging due to the similar polarities of the product and certain side products (like the dipeptide). A multi-step approach is often necessary.

Recommended Purification Workflow:

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Strategies for Enantiomeric Purity of Oxazolidinones

A Comparative Technical Guide Executive Summary The enantiomeric purity of oxazolidinones is a critical quality attribute (CQA) in two distinct high-value sectors: antibiotic development (e.g., Linezolid, Tedizolid) and...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary

The enantiomeric purity of oxazolidinones is a critical quality attribute (CQA) in two distinct high-value sectors: antibiotic development (e.g., Linezolid, Tedizolid) and asymmetric synthesis (Evans auxiliaries). Because the biological activity of oxazolidinone antibiotics is stereospecific—with the (S)-enantiomer of Linezolid being significantly more potent than the (R)-enantiomer—and the efficacy of chiral auxiliaries depends on >99% ee, robust separation methods are non-negotiable.

This guide moves beyond basic method listing. It compares modern stationary phase technologies, specifically analyzing the shift from traditional coated polysaccharide phases to immobilized and polar-organic modes.[1][2] It provides self-validating protocols designed to overcome the specific solubility and dipole-interaction challenges inherent to the oxazolidinone pharmacophore.

Part 1: The Chiral Challenge of Oxazolidinones[3]

Oxazolidinones present unique chromatographic challenges due to their rigid heterocyclic core and high dipole moments .

  • Solubility vs. Selectivity: Synthetic intermediates often require chlorinated solvents (DCM, CHCl3) for solubility, which are incompatible with traditional coated chiral stationary phases (CSPs).

  • Dipole-Dipole Stacking: The carbonyl and nitrogen lone pairs create strong dipole interactions that can lead to peak tailing if not mitigated by the stationary phase architecture or mobile phase additives.

Part 2: Comparative Analysis of Stationary Phases

For oxazolidinones, the choice of column dictates the solvent window and, consequently, the method's robustness.

Table 1: Stationary Phase Performance Matrix for Oxazolidinones
FeatureCoated Polysaccharide (e.g., Chiralpak AD-H, OD-H)Immobilized Polysaccharide (e.g., Chiralpak IA, IC)Synthetic / Pirkle-Type (e.g., Whelk-O 1)
Primary Mechanism H-bonding, Inclusion complexesH-bonding, Inclusion (Robust architecture)

interactions, Dipole stacking
Oxazolidinone Selectivity High. Excellent for Linezolid & derivatives.High. Similar to coated, but often better peak shape.Medium-High. Excellent for auxiliaries with aromatic groups.
Solvent Compatibility Restricted. No DCM, THF, Chloroform.Universal. Compatible with DCM, THF, Ethyl Acetate.Universal. Highly durable.
Sample Solubility Low (often requires high alcohol content).High (can use DCM to dissolve sample).High.
Method Robustness Moderate (Phase stripping risk).Superior (Chemical bonding prevents stripping).High.
Best Application Final QC of soluble antibiotics (Linezolid).Synthetic intermediates; Screening unknown auxiliaries.Preparative scale of Evans auxiliaries.

Expert Insight: While AD-H columns are the historical standard for Linezolid [1], Immobilized phases (IA/IC) are superior for early-stage development. They allow the use of "non-standard" solvents like dichloromethane or ethyl acetate in the mobile phase, which can drastically improve the solubility of hydrophobic oxazolidinone precursors and alter selectivity to separate difficult impurity pairs [2].

Part 3: Method Development Strategy (Self-Validating Logic)

A robust method must be "self-validating," meaning the protocol includes checkpoints that flag failure before results are reported.

Diagram 1: The Oxazolidinone Method Decision Tree

This workflow prioritizes sample solubility and detection limits (LOD) to select the correct mode.

MethodStrategy Start Start: Oxazolidinone Sample SolubilityCheck Solubility Check: Is sample soluble in Alcohols/Hexane? Start->SolubilityCheck ModeSelect Select Mode SolubilityCheck->ModeSelect Assessment NP_Mode Normal Phase (NP) Hexane/IPA/TFA ModeSelect->NP_Mode Yes (High Solubility) Imm_Mode Polar Organic / Ext. Range DCM/MeOH or EtOAc ModeSelect->Imm_Mode No (Requires DCM/THF) RP_Mode Reversed Phase (RP) Buffer/ACN ModeSelect->RP_Mode Bio-sample / MS Detect Col_Coated Column: Coated Amylose (AD-H / OD-H) NP_Mode->Col_Coated Validation System Suitability Test (SST) Rs > 2.0, Tf < 1.5 Col_Coated->Validation Col_Imm Column: Immobilized (IA / IC / IG) Imm_Mode->Col_Imm Col_Imm->Validation Col_RP Column: RP-Specialized (AD-RH / OJ-RH) RP_Mode->Col_RP Col_RP->Validation

Caption: Decision matrix for selecting chromatographic modes based on oxazolidinone solubility and detection requirements.

Part 4: Validated Experimental Protocols

These protocols are synthesized from validated literature methods for Linezolid and Evans auxiliaries.

Protocol A: Reversed-Phase HPLC for Linezolid (Green/Bio-Compatible)

Application: Determination of (R)-Linezolid impurity in bulk drug or plasma. Source Grounding: Based on validated methods using Cellulose-based RP columns [3, 4].

  • Column: Chiralcel OJ-RH or Chiralpak AD-RH (

    
     mm, 5 µm).
    
  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 4.5.
      
    • Organic: Acetonitrile (ACN).[1][2]

    • Ratio: Buffer:ACN (86:14 v/v) [3].[3][4][5]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (Oxazolidinone ring absorption).

  • Temperature: 25°C.

Self-Validating Criteria (SST):

  • Resolution (

    
    ):  Must be 
    
    
    
    between (R) and (S) peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Sensitivity: S/N ratio for the (R)-enantiomer (impurity) at 0.1% level must be

    
    .
    

Why this works: The acidic pH (4.5) suppresses the ionization of the morpholine ring, ensuring the molecule remains neutral enough to interact with the chiral selector without excessive secondary interactions that cause peak tailing.

Protocol B: Polar Organic Mode (POM) for Synthetic Auxiliaries

Application: High-solubility screening of Evans auxiliaries or intermediates using immobilized phases. Source Grounding: Leveraging the solvent flexibility of immobilized amylose phases [2, 5].[6]

  • Column: Chiralpak IA or IC (Immobilized).

  • Mobile Phase: Acetonitrile / Methanol / Ethanol / n-Butylamine (96:4:0.1:0.1).

    • Note: For low solubility samples, replace Ethanol with Dichloromethane (DCM).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 210-220 nm (End absorption for auxiliaries lacking strong chromophores).

Self-Validating Criteria (SST):

  • Capacity Factor (

    
    ):  The first peak should have 
    
    
    
    to ensure separation from the solvent front.
  • Selectivity (

    
    ):  Must be 
    
    
    
    .

Why this works: The "Polar Organic Mode" (pure organic solvents with no alkane) enhances the solubility of polar oxazolidinones while reducing run times. The n-Butylamine additive blocks residual silanols, sharpening the peaks of the amide/carbamate functionalities.

Part 5: Mechanism of Recognition

Understanding how the separation occurs allows for logical troubleshooting. The separation relies on the "Three-Point Interaction" model.

Diagram 2: Chiral Recognition Mechanism

This diagram visualizes the specific interactions between an oxazolidinone and a polysaccharide carbamate selector.

ChiralMechanism Selector Stationary Phase (Amylose Carbamate) NH NH Group (H-Bond Donor) Selector->NH Interaction 1 (H-Bonding) CO C=O Group (H-Bond Acceptor) Selector->CO Interaction 2 (Dipole) Ring Aromatic Ring (Pi-Pi Stacking) Selector->Ring Interaction 3 (Inclusion/Steric) Analyte Oxazolidinone Analyte Analyte->NH Analyte->CO Analyte->Ring

Caption: The three-point interaction model required for chiral discrimination of oxazolidinones on polysaccharide phases.

Troubleshooting Logic:

  • Low Resolution? The H-bonding is likely too weak. Action: Lower the % of alcohol (protic solvent) in NP, or switch to ACN in RP to reduce competition for H-bonding sites.

  • Broad Peaks? Slow mass transfer or secondary silanol interactions. Action: Add 0.1% DEA or TFA (depending on analyte acidity/basicity) to sharpen peaks.

References
  • Journal of Pharmaceutical and Biomedical Analysis. "A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase." Vertex AI Search Result 1.1. 8

  • Journal of Chromatography A. "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Vertex AI Search Result 1.4. 1

  • Journal of Pharmaceutical and Biomedical Analysis. "Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography." Vertex AI Search Result 1.7. 5

  • Oxford Academic. "Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography." Vertex AI Search Result 1.9. 3

  • Chiral Technologies. "Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences." Vertex AI Search Result 1.10. 9

Sources

Comparative

Comparative Guide: N-Cbz vs. N-Boc Oxazolidinones (UNCAs) for Peptide Synthesis

This guide provides an in-depth technical comparison of N-Cbz (Benzyloxcbonyl) and N-Boc (tert-Butyloxycarbonyl) Oxazolidinones , specifically focusing on their application as Urethane-Protected N-Carboxyanhydrides (UNCA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Cbz (Benzyloxcbonyl) and N-Boc (tert-Butyloxycarbonyl) Oxazolidinones , specifically focusing on their application as Urethane-Protected N-Carboxyanhydrides (UNCAs) .

These heterocyclic compounds (Oxazolidine-2,5-diones) represent a "perfect" activation state for peptide coupling: they are isolable, crystalline, and highly reactive, yet they release only CO₂ as a byproduct, preventing the racemization often seen with active esters.

Executive Summary

In high-fidelity peptide synthesis, the choice between N-Cbz and N-Boc protected oxazolidinones (UNCAs) dictates the solubility profile, shelf-stability, and deprotection strategy of the synthetic workflow.

  • N-Cbz UNCAs are the gold standard for solution-phase synthesis and fragment condensation due to their superior crystallinity and stability. They allow for orthogonal deprotection via hydrogenolysis, preserving acid-labile side chains.

  • N-Boc UNCAs are preferred for solid-phase peptide synthesis (SPPS) and stepwise solution synthesis where acidolysis (TFA/HCl) is the desired deprotection route. However, they are often less crystalline and harder to purify than their Cbz counterparts.

Mechanistic & Structural Comparison

Both reagents function as pre-activated amino acids. The oxazolidine-2,5-dione ring possesses high acylating potential at the carbonyl (C-5) position due to the relief of ring strain and the thermodynamic stability of the leaving group (carbamate anion which collapses to CO₂).

The "Self-Validating" Mechanism

The coupling of an UNCA with an amine is a self-validating system because the evolution of CO₂ gas provides immediate visual feedback of reaction progress. Unlike carbodiimide couplings (DCC/EDC), there are no urea byproducts to filter.

UNCA_Mechanism UNCA N-Protected UNCA (Oxazolidine-2,5-dione) Transition Tetrahedral Intermediate UNCA->Transition Nucleophilic Attack Amine Amino Component (R-NH2) Amine->Transition Carbamate Carbamic Acid Intermediate Transition->Carbamate Ring Opening Product Peptide Bond (Amide) Carbamate->Product Decarboxylation Gas CO2 (Gas) (Byproduct) Carbamate->Gas -CO2

Figure 1: The clean coupling mechanism of UNCAs. The reaction is driven by the irreversible loss of carbon dioxide.

Performance Analysis: N-Cbz vs. N-Boc

The following data contrasts the physicochemical properties and synthetic utility of the two derivatives.

Crystallinity and Stability (The "Shelf-Life" Factor)

This is the most significant practical difference.

  • N-Cbz UNCAs: The aromatic benzyl group promotes strong

    
    -
    
    
    
    stacking, rendering most Cbz-UNCAs highly crystalline solids. This allows for easy purification by recrystallization, ensuring high enantiomeric purity (>99.5%).
  • N-Boc UNCAs: The bulky, aliphatic tert-butyl group often disrupts crystal packing. Many N-Boc UNCAs (e.g., Boc-Val-NCA, Boc-Ile-NCA) exist as oils or low-melting solids, making them difficult to purify and more susceptible to hydrolysis by ambient moisture.

Comparative Data Table
FeatureN-Cbz Oxazolidinones (UNCAs)N-Boc Oxazolidinones (UNCAs)
Physical State Mostly Crystalline SolidsOften Oils or Low-Melting Solids
Purification Recrystallization (High Purity)Column Chromatography (Harder to scale)
Storage Stability High (Years at -20°C)Moderate (Prone to hydrolysis if oil)
Deprotection Hydrogenolysis (H₂/Pd-C) or HBr/AcOHAcidolysis (TFA, HCl/Dioxane)
Racemization Risk Negligible (<0.1%)Negligible (<0.1%)
Solubility Soluble in THF, EtOAc, DCMSoluble in THF, DCM, DMF
Primary Use Case Solution phase, Fragment condensationSPPS, Acid-labile strategies
Racemization Suppression

Both N-Cbz and N-Boc UNCAs are superior to activated esters (OSu, OBt) regarding optical purity.

  • Mechanism: The "oxazolone" mechanism (a primary pathway for racemization in peptide synthesis) is structurally inhibited. The urethane protection (Cbz/Boc) on the nitrogen prevents the formation of the azlactone intermediate that leads to epimerization.

  • Data Point: In the coupling of Val-NCA to Pro-OMe, racemization is typically undetectable (<0.1%) for both Cbz and Boc derivatives, whereas standard DCC coupling can yield 2-5% racemate without additives.

Decision Logic for Experimental Design

Choose your reagent based on the required deprotection orthogonality.[1]

Selection_Logic Start Select UNCA Type Q1 Is the target peptide attached to a Resin (SPPS)? Start->Q1 SPPS_Yes Yes (SPPS) Q1->SPPS_Yes SPPS_No No (Solution Phase) Q1->SPPS_No Boc_Route Use N-Boc UNCA (Compatible with Boc/Benzyl strategy) SPPS_Yes->Boc_Route Q2 Are there acid-sensitive side chains (e.g., Trt, tBu) present? SPPS_No->Q2 Acid_Sens_Yes Yes Q2->Acid_Sens_Yes Acid_Sens_No No Q2->Acid_Sens_No Cbz_Route Use N-Cbz UNCA (Remove via H2/Pd-C) Acid_Sens_Yes->Cbz_Route Either Either (Cbz preferred for crystallinity) Acid_Sens_No->Either

Figure 2: Decision matrix for selecting N-Cbz vs. N-Boc reagents based on synthetic constraints.

Experimental Protocols

Synthesis of N-Cbz Amino Acid NCAs (General Protocol)

Rationale: This protocol utilizes the cyclization of the N-protected amino acid using thionyl chloride or phosgene equivalents. The Cbz group is robust enough to survive the cyclization conditions.[2]

Materials:

  • N-Cbz-Amino Acid (10 mmol)

  • Thionyl Chloride (SOCl₂) or Triphosgene

  • Dry THF or DCM

  • Petroleum Ether (for precipitation)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of N-Cbz-Amino Acid in 50 mL dry DCM under nitrogen.

  • Cyclization: Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by IR (look for anhydride doublets at ~1850 and 1780 cm⁻¹).

  • Workup: Evaporate solvent under reduced pressure.

  • Crystallization: Redissolve the residue in a minimal amount of DCM and add Hexane/Petroleum Ether until turbid. Cool to -20°C to induce crystallization.

  • Validation: Check melting point and IR. N-Cbz NCAs should be white, crystalline solids.

Peptide Coupling with N-Cbz UNCA

Rationale: The reaction is driven by CO₂ release. No base is strictly required if the amine is free, but a catalytic amount of base can accelerate the reaction.

Step-by-Step:

  • Preparation: Dissolve the Amino Component (free amine, 1.0 eq) in THF or DMF.

  • Addition: Add N-Cbz-UNCA (1.05 eq) as a solid or solution.

  • Observation: Immediate evolution of CO₂ bubbles indicates reaction initiation.

  • Completion: Stir at Room Temp for 1–2 hours.

  • Workup:

    • Since the only byproduct is CO₂, simple evaporation often yields clean product.

    • Wash with 5% NaHCO₃ to remove any unreacted UNCA (which hydrolyzes to the N-protected amino acid).

References

  • Fuller, W. D., et al. (1996).[3] "Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis." Biopolymers, 40(2), 183-205.[4] Link

  • Mobashery, S., & Johnston, M. (1985). "N-Benzyl- and N-tert-butyloxycarbonyl-substituted N-carboxyanhydrides." The Journal of Organic Chemistry, 50(12), 2200-2202. Link

  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784. Link

  • BenchChem. (2025).[1][2] "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." BenchChem Technical Guides. Link

  • Solvay SA. (2009).[3] "Peptide synthesis method using N-carboxyanhydride (UNCA)." World Intellectual Property Organization, WO2009112437A1. Link

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of the 5-Oxooxazolidine Ring: A Comparative Analysis

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of the 5-oxooxazolidine ring, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of the 5-oxooxazolidine ring, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. By comparing its spectral features to related cyclic structures and providing supporting experimental data, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel oxazolidinone-based compounds.

The 5-Oxooxazolidine Moiety: A Structural and Spectroscopic Overview

The 5-oxooxazolidine ring is a five-membered heterocycle containing both an ester (lactone) and an amide (lactam) functionality fused within its structure. This unique arrangement imparts distinct electronic and chemical properties, which are directly reflected in its vibrational spectrum. Infrared spectroscopy is a powerful, non-destructive technique for identifying the key functional groups within this scaffold, with the carbonyl (C=O) stretching frequency being the most prominent and diagnostic feature. Understanding the precise position and contributing factors to this peak is crucial for unambiguous structural confirmation.

The core of the 5-oxooxazolidine ring's spectroscopic identity lies in the electronic interplay between the ester oxygen and the amide nitrogen. The electron-withdrawing inductive effect of the ring oxygen tends to increase the carbonyl bond order and shift its stretching frequency to a higher wavenumber. Conversely, the electron-donating resonance effect of the adjacent nitrogen atom delocalizes electron density into the carbonyl group, weakening the C=O bond and shifting its frequency to a lower wavenumber. The resulting peak position is a balance of these opposing effects.

Deciphering the Spectrum: Key Vibrational Modes

The IR spectrum of a 5-oxooxazolidine derivative is characterized by several key absorption bands. While the fingerprint region (below 1500 cm⁻¹) contains a complex array of signals, the functional group region provides the most direct structural information.

The Carbonyl (C=O) Stretching Vibration: The Primary Diagnostic Peak

The most intense and informative absorption in the spectrum is the carbonyl stretching band (νC=O). For the 5-oxooxazolidine ring, this peak typically appears in the range of 1700-1790 cm⁻¹ . Several studies report values within this window, such as ~1754 cm⁻¹ and ~1749 cm⁻¹ for certain oxazolidinone derivatives[1]. Other substituted variants have shown this peak at lower frequencies, such as 1698 cm⁻¹, 1676 cm⁻¹, and 1647 cm⁻¹[2].

This range is significantly influenced by the molecular environment:

  • Ring Strain: The five-membered ring structure inherently introduces bond angle strain, which typically shifts the carbonyl absorption to a higher frequency compared to acyclic esters or amides[3].

  • Substituents: The nature of the substituent on the nitrogen atom (position 3) profoundly impacts the C=O frequency. Electron-withdrawing groups on the nitrogen will diminish its electron-donating resonance effect, leading to a shift to a higher wavenumber (a "blue shift").

  • Physical State and H-Bonding: In the solid state, intermolecular hydrogen bonding can lower the C=O stretching frequency compared to a measurement in a non-polar solvent.

C-O and C-N Stretching Vibrations

While less prominent than the carbonyl stretch, the C-O (ester) and C-N (amide) stretching vibrations provide confirmatory evidence for the ring structure.

  • C-O Stretch (νC-O): Look for a strong band in the 1200-1300 cm⁻¹ region, characteristic of the C-O single bond stretch of the ester group[1][4].

  • C-N Stretch (νC-N): This vibration typically appears in the 1100-1400 cm⁻¹ range. For instance, a band located at 1329-1338 cm⁻¹ has been attributed to the stretching vibration of the C-N bond between the oxazolidinone ring and an attached phenyl ring[1].

Ring Deformation Modes

Specific bending vibrations of the heterocyclic ring can also be diagnostic. A characteristic bending vibration of the C-O-N bonds within the oxazolidinone ring has been identified in the range of 750-760 cm⁻¹ [1].

Caption: Key IR vibrational modes of the 5-oxooxazolidine ring.

Comparative Analysis: 5-Oxooxazolidine vs. Related Heterocycles

To fully appreciate the diagnostic power of the 5-oxooxazolidine carbonyl peak, it is instructive to compare it with the C=O stretching frequencies of structurally similar five-membered cyclic esters (lactones) and cyclic amides (lactams).

Compound ClassExample StructureTypical ν(C=O) Range (cm⁻¹)Dominant Electronic Effect
γ-Lactone γ-Butyrolactone1760 - 1780Ring Strain + O Inductive Effect
5-Oxooxazolidine 5-Oxooxazolidine1700 - 1790 Balance of N Resonance and O Induction
γ-Lactam γ-Butyrolactam1670 - 1700N Resonance Effect

Data compiled from standard spectroscopic tables and scientific literature[1][2][3].

This comparison clearly illustrates the intermediate nature of the 5-oxooxazolidine carbonyl. Its frequency is generally lower than that of a comparable γ-lactone due to the electron-donating resonance from the amide nitrogen. Simultaneously, its frequency is typically higher than that of a γ-lactam because the inductive effect of the ring oxygen atom withdraws electron density, strengthening the C=O bond. This unique spectral position provides a strong basis for its identification.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a standardized procedure for obtaining a high-quality FT-IR spectrum of a 5-oxooxazolidine-containing compound using an Attenuated Total Reflectance (ATR) accessory, a common and reliable method.

Objective: To obtain a clean, reproducible FT-IR spectrum for the identification of characteristic vibrational modes.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Solid sample of the 5-oxooxazolidine compound (1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Confirm the ATR accessory is correctly installed and aligned in the sample compartment.

  • Background Collection (Self-Validating System):

    • Causality: A background spectrum is essential to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal. This ensures the final spectrum represents only the sample.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Lower the ATR press arm to ensure consistent pressure conditions for both background and sample scans.

    • Collect a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans.

  • Sample Analysis:

    • Lift the ATR press arm.

    • Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor signal intensity and distorted peak shapes.

    • Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the stored background.

  • Data Processing and Cleaning:

    • After data acquisition, clean the ATR crystal and press arm tip meticulously with solvent and a wipe to prevent cross-contamination.

    • Process the resulting spectrum within the software. Apply an ATR correction if necessary (this is a standard function in most software that corrects for the wavelength-dependent depth of penetration of the IR beam).

    • Label the significant peaks, paying close attention to the carbonyl region (1700-1800 cm⁻¹) and the fingerprint region for other characteristic bands.

Sources

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for N-Cbz-4-methyl-5-oxooxazolidine Isomers

A Comparative Approach to Achieving Baseline Separation In the realm of pharmaceutical development and asymmetric synthesis, the ability to accurately separate and quantify enantiomers is paramount. The N-Cbz-4-methyl-5-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Approach to Achieving Baseline Separation

In the realm of pharmaceutical development and asymmetric synthesis, the ability to accurately separate and quantify enantiomers is paramount. The N-Cbz-4-methyl-5-oxooxazolidine scaffold is a key building block in the synthesis of various chiral molecules, making the resolution of its stereoisomers a critical analytical challenge. This guide, written from the perspective of a seasoned application scientist, provides a comprehensive, in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of N-Cbz-4-methyl-5-oxooxazolidine isomers. We will move beyond a simple recitation of protocols to explore the underlying principles of chiral recognition and provide a logical framework for method development, ensuring a robust and reproducible separation.

The Significance of Chiral Purity

The biological activity of a chiral molecule is often confined to a single enantiomer, while the other may be inactive or, in some cases, exhibit undesirable or toxic effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. For synthetic chemists, an accurate and reliable analytical method to determine enantiomeric excess (ee) is crucial for optimizing reaction conditions and ensuring the quality of the final product.

A Comparative Strategy for Chiral Stationary Phase (CSP) Selection

The cornerstone of any successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP). These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For a molecule like N-Cbz-4-methyl-5-oxooxazolidine, which possesses multiple potential interaction sites (carbonyl groups, the carbamate linkage, and the aromatic ring), several families of CSPs present viable options. We will compare the most promising candidates: polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Coated or immobilized derivatives of cellulose and amylose are the most widely used CSPs in HPLC. Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Expertise & Experience: For N-Cbz protected amino acid derivatives, which share structural similarities with our target molecule, polysaccharide-based phases often provide excellent enantioselectivity. The carbamate group, in particular, can form strong hydrogen bonds with the carbamate groups on the CSP backbone. The aromatic ring of the Cbz group can also engage in π-π stacking interactions with the phenyl groups of some derivatized polysaccharide phases.

Macrocyclic Glycopeptide CSPs: Versatility and Multimodal Interactions

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, offer a unique combination of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.

  • Expertise & Experience: The presence of both acidic and basic sites on these phases allows for operation in multiple mobile phase modes (reversed-phase, normal-phase, and polar organic). This versatility can be advantageous when dealing with molecules that are difficult to separate on other phases. The basket-like structure of these CSPs can effectively "cup" one enantiomer more favorably than the other, leading to separation.

Pirkle-Type CSPs: Rational Design for Specific Interactions

Pirkle-type CSPs are based on a smaller, well-defined chiral molecule covalently bonded to a silica support. Their mechanism is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions.

  • Expertise & Experience: Given the presence of the aromatic Cbz group in N-Cbz-4-methyl-5-oxooxazolidine, a Pirkle-type phase with a π-electron deficient aromatic ring could be a suitable choice. The rationale here is to induce a strong π-π interaction with the π-electron rich benzene ring of the analyte.

The Experimental Workflow: A Step-by-Step Guide to Method Development

The following protocol outlines a systematic approach to developing a chiral HPLC method for N-Cbz-4-methyl-5-oxooxazolidine, incorporating the comparative evaluation of different CSPs and mobile phases.

MethodDevelopmentWorkflow cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation CSP_Screen CSP Screening Polysaccharide vs. Macrocyclic vs. Pirkle-type MP_Screen Mobile Phase Screening Normal vs. Reversed vs. Polar Organic CSP_Screen->MP_Screen Initial Hits MP_Opt Mobile Phase Optimization Modifier Concentration & Type MP_Screen->MP_Opt Promising Conditions Temp_Opt Temperature Optimization Column Temperature Adjustment MP_Opt->Temp_Opt Fine-tuning Flow_Opt Flow Rate Optimization Adjusting for Efficiency & Time Temp_Opt->Flow_Opt Final Adjustments Validation Validation Linearity, Accuracy, Precision, Robustness Flow_Opt->Validation Optimized Method

Caption: A systematic workflow for chiral HPLC method development.

Step 1: Initial Screening of Chiral Stationary Phases and Mobile Phases

The initial step involves a broad screening of the selected CSPs with a set of standard mobile phases. This approach is designed to efficiently identify promising candidates for further optimization.

Protocol:

  • Prepare a stock solution of racemic N-Cbz-4-methyl-5-oxooxazolidine in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of 1 mg/mL.

  • Equilibrate each column with the starting mobile phase for at least 30 column volumes.

  • Inject the racemic standard and monitor the chromatogram.

  • Evaluate the results based on the retention factor (k), selectivity (α), and resolution (Rs). A promising result is any indication of peak splitting or broadening, which suggests some degree of enantiomeric recognition.

Table 1: Hypothetical Screening Results for N-Cbz-4-methyl-5-oxooxazolidine Isomers

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k')Selectivity (α)Resolution (Rs)Observations
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90/10, v/v)2.51.251.8Good initial separation.
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (80/20, v/v)3.11.101.2Partial separation, needs optimization.
Teicoplanin AglyconeMethanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)4.21.050.8Broad peaks, poor resolution.
(R,R)-Whelk-O1 (Pirkle-type)Hexane/Isopropanol (85/15, v/v)2.81.302.1Baseline separation achieved.

Note: This data is hypothetical and serves to illustrate the comparison process.

Step 2: Method Optimization

Based on the initial screening, the most promising CSP-mobile phase combinations are selected for further optimization. The goal is to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.

Protocol:

  • Optimize the mobile phase composition: Systematically vary the ratio of the strong and weak solvents. For normal phase, this typically involves adjusting the concentration of the alcohol modifier.

  • Evaluate the effect of additives: For macrocyclic glycopeptide phases, small amounts of an acid and a base can significantly impact selectivity.

  • Investigate the column temperature: Varying the column temperature can affect both retention and selectivity. Lower temperatures often lead to better resolution but longer analysis times.

  • Adjust the flow rate: A lower flow rate can improve efficiency and resolution, but at the cost of longer run times.

OptimizationLogic Start Start AdjustMP Adjust Mobile Phase (% Modifier) Start->AdjustMP AdjustTemp Adjust Temperature AdjustMP->AdjustTemp If Rs still low Goal Baseline Resolution (Rs >= 1.5) AdjustMP->Goal Achieved AdjustFlow Adjust Flow Rate AdjustTemp->AdjustFlow For fine-tuning AdjustTemp->Goal Achieved AdjustFlow->Goal Achieved

Caption: Decision tree for chiral method optimization.

Table 2: Hypothetical Optimization of Separation on a (R,R)-Whelk-O1 Column

Mobile Phase (Hexane/Isopropanol, v/v)Column Temperature (°C)Flow Rate (mL/min)Resolution (Rs)
85/15251.02.1
90/10251.02.5
85/15201.02.3
85/15250.82.4

Note: This data is hypothetical and serves to illustrate the comparison process.

Conclusion and Recommendations

Based on our comparative analysis and the principles of chiral recognition, both polysaccharide-based and Pirkle-type CSPs offer promising avenues for the successful chiral separation of N-Cbz-4-methyl-5-oxooxazolidine isomers. The initial screening phase is critical for identifying the most suitable column chemistry. Subsequent optimization of the mobile phase composition and temperature is then essential to achieve the desired resolution.

For a robust and reliable method, it is recommended to start with a screening protocol that includes a cellulose-based and a Pirkle-type column under normal phase conditions. The insights gained from this initial comparison will provide a solid foundation for rapid and efficient method development, ultimately leading to a validated analytical method for the accurate determination of the enantiomeric purity of N-Cbz-4-methyl-5-oxooxazolidine.

References

  • A Guide to Chiral Stationary Phase Selection. (2022). Phenomenex. [Link]

  • Principles of HPLC Chiral Separations. (2020). Waters Corporation. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Cbz-4-methyl-5-oxooxazolidine

For researchers engaged in peptide synthesis and the development of novel therapeutics, the N-carbobenzyloxy (Cbz) protecting group is a foundational tool. The synthesis and use of derivatives like N-Cbz-4-methyl-5-oxoox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in peptide synthesis and the development of novel therapeutics, the N-carbobenzyloxy (Cbz) protecting group is a foundational tool. The synthesis and use of derivatives like N-Cbz-4-methyl-5-oxooxazolidine are routine, yet their ultimate disposal requires a systematic and safety-oriented approach. This guide provides a detailed protocol for the proper disposal of this compound, grounded in an understanding of its chemical properties and regulatory requirements. Our objective is to empower laboratory personnel to manage this chemical waste stream with confidence, ensuring personal safety and environmental stewardship.

Hazard Assessment and Chemical Profile

  • Oxazolidinone Core: Compounds in the oxazolidinone class can cause serious eye irritation and may cause allergic skin reactions.[1][2] Some are harmful if swallowed.[1][2]

  • Carbamate Group: Carbamates as a class of compounds can present hazards including toxicity if swallowed or in contact with skin, and can be harmful if inhaled.[3]

  • Thermal Decomposition: During incineration or in a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) are expected to form.[4][5]

Based on this analysis, N-Cbz-4-methyl-5-oxooxazolidine must be treated as a hazardous chemical waste. All handling and disposal procedures should be designed to minimize exposure and prevent environmental release.

Data Summary Table: Inferred Hazard Profile
Hazard ClassificationDescriptionRationale and Supporting Evidence
Acute Toxicity (Oral) Category 4: Harmful if swallowed.Based on hazard statements for related oxazolidinones and carbamates.[1][2]
Skin Irritation/Sensitization Category 2: Causes skin irritation. May cause an allergic skin reaction.A common characteristic of oxazolidinone derivatives.[1][2]
Eye Irritation Category 2A: Causes serious eye irritation.A prevalent hazard for this class of compounds.[1][2]
Environmental Hazard Potential for aquatic toxicity.General precaution for synthetic organic molecules not readily biodegradable.[6]

Personal Protective Equipment (PPE) and Handling Precautions

Before handling N-Cbz-4-methyl-5-oxooxazolidine for any purpose, including disposal, laboratory personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.[7][8]Protects against splashes of solutions or accidental contact with solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7]Prevents skin contact and potential irritation or sensitization.
Protective Clothing Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection Not required if handled in a well-ventilated area or chemical fume hood.[8]Handling should occur in a fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary and most compliant method for disposing of N-Cbz-4-methyl-5-oxooxazolidine is through a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[6][9][10]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[9][11]

  • Solid Waste:

    • Collect pure, unreacted N-Cbz-4-methyl-5-oxooxazolidine, and any contaminated consumables (e.g., weighing papers, pipette tips, gloves) in a dedicated solid waste container.[8][12]

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[9][10][13]

  • Liquid Waste (Solutions):

    • Collect solutions containing N-Cbz-4-methyl-5-oxooxazolidine in a dedicated liquid waste container.

    • The container must be chemically compatible, leak-proof, and shatter-resistant (e.g., a coated glass or HDPE carboy).[13]

    • Crucially, do not mix this waste stream with incompatible chemicals. Avoid mixing with strong acids, bases, or oxidizing agents, which could potentially initiate degradation of the Cbz group under uncontrolled conditions.[11][14] The removal of the Cbz group can be initiated by both acidic and basic conditions.[15]

Step 2: Container Labeling

Accurate and clear labeling is mandated by regulatory bodies like the EPA and OSHA.[9][16]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must clearly state the following:

    • The words "Hazardous Waste" .[10][16]

    • The full chemical name: "N-Cbz-4-methyl-5-oxooxazolidine" . Do not use abbreviations or chemical formulas.[9][10]

    • An accurate list of all constituents, including solvents and their approximate percentages.[10]

    • Appropriate hazard warnings or pictograms (e.g., "Irritant," "Harmful").[16]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10][17][18]

  • Store the labeled, sealed waste container in your lab's designated SAA. This area should be under the control of laboratory personnel.[10]

  • Ensure the container is kept closed at all times except when adding waste.[10] Do not leave a funnel in the container.[10]

  • Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]

  • Segregate the container from incompatible materials, particularly strong acids and bases.[10][11]

Step 4: Arranging for Final Disposal
  • Once the container is nearly full (e.g., 90% capacity), or if it has been stored for the maximum allowable time per your institution's policy (often 6-12 months in an SAA), arrange for pickup.[9][10][17]

  • Contact your institution's Environmental Health & Safety (EHS) office or the designated chemical safety officer to schedule a waste collection.[10][19]

  • The waste will be transported to a central accumulation area (CAA) before being picked up by a licensed hazardous waste disposal company for final destruction, typically via high-temperature incineration.[6][13]

Workflow and Decision-Making Diagrams

The following diagrams illustrate the key decision points and processes for safe disposal.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Pickup A Generate Waste (Solid or Liquid) B Is it Solid Waste? A->B C Collect in dedicated 'Solid Hazardous Waste' container. B->C Yes D Collect in dedicated 'Liquid Hazardous Waste' container. B->D No E Immediately affix Hazardous Waste Label. C->E D->E F Fill out label completely: - Full Chemical Name - All Constituents - Hazard Warnings E->F G Store sealed container in secondary containment within designated SAA. F->G H Container Full or Storage Time Limit Reached? G->H I Contact EHS Office to schedule waste pickup. H->I Yes J Waste transported by EHS to licensed disposal facility for incineration. I->J

Caption: Disposal workflow for N-Cbz-4-methyl-5-oxooxazolidine.

cluster_mol N-Cbz-4-methyl-5-oxooxazolidine cluster_hazards Potential Hazard Zones mol carbamate Carbamate Moiety: - Potential Toxicity - Uncontrolled degradation  with strong acids/bases oxazolidinone Oxazolidinone Ring: - Skin/Eye Irritant - Potential Sensitizer

Caption: Chemical structure with associated hazard regions.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill location.

  • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE (including respiratory protection if it is a large quantity of solid).

  • Contain and Clean:

    • For Solids: Gently sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[8][12]

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.[8]

By adhering to this comprehensive guide, researchers can ensure that the disposal of N-Cbz-4-methyl-5-oxooxazolidine is managed in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety that extends beyond the bench.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Medical Waste Pros. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cbz-4-methyl-5-oxooxazolidine. PubChem Compound Database. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1-Phenyl-2-pyrrolidinone. Retrieved from [Link]

Sources

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